Arbutamine
説明
This compound, administered through a closed-loop, computer-controlled drug-delivery system, is indicated to elicit acute cardiovascular responses, similar to those produced by exercise, in order to aid in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .
This compound is a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. This compound binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, this compound mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997 and is indicated for cardiovascular disease.
RN given refers to parent cpd without isomeric designation
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWWTKISYTTBL-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155908 | |
| Record name | Arbutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.42e-02 g/L | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128470-16-6 | |
| Record name | (-)-Arbutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbutamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Arbutamine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine that acts as a non-selective β-adrenergic receptor agonist.[1][2] It is utilized in cardiovascular diagnostics as a pharmacologic stress agent to mimic the effects of exercise on the heart.[1] By stimulating β-1, β-2, and β-3 adrenergic receptors, this compound induces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, thereby increasing myocardial oxygen demand and revealing areas of potential ischemia in patients with coronary artery disease.[1] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the experimental protocols for their determination.
Chemical Properties of this compound
This compound is a chiral molecule, with the (R)-enantiomer being the pharmacologically active form. Its chemical structure consists of a catechol nucleus linked to a substituted aminobutyl chain. The hydrochloride salt is the common pharmaceutical formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃NO₄ | [3] |
| Molecular Weight | 317.38 g/mol | |
| IUPAC Name | 4-[(1R)-1-hydroxy-2-{[4-(4-hydroxyphenyl)butyl]amino}ethyl]benzene-1,2-diol | |
| CAS Number | 128470-16-6 | |
| Physical State | Solid | |
| Solubility (Water) | 0.0842 g/L | |
| LogP | 2.9 | |
| pKa (Strongest Acidic) | 8.97 | |
| pKa (Strongest Basic) | 9.76 |
This compound Hydrochloride Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄ClNO₄ | |
| Molecular Weight | 353.84 g/mol | |
| CAS Number | 125251-66-3 |
Synthesis of this compound
The synthesis of (R)-arbutamine can be achieved through various routes, with a key focus on establishing the correct stereochemistry at the benzylic alcohol. A notable method involves a catalytic asymmetric nitroaldol reaction. An alternative conceptual approach is through reductive amination.
Catalytic Asymmetric Synthesis of (R)-Arbutamine
An efficient synthesis of (R)-arbutamine has been reported utilizing a catalytic asymmetric nitroaldol reaction as the key step to introduce the chiral center.
Caption: Asymmetric Synthesis of (R)-Arbutamine.
Conceptual Reductive Amination Synthesis Workflow
A common method for the synthesis of secondary amines is reductive amination. This approach can be conceptually applied to the synthesis of this compound.
Caption: Reductive Amination Workflow for this compound.
Experimental Protocols
Synthesis of (R)-Arbutamine via Asymmetric Nitroaldol Reaction
Materials:
-
3,4-Dibenzyloxybenzaldehyde
-
Nitromethane
-
Heterobimetallic asymmetric catalyst (e.g., a lanthanide-lithium-BINOL complex)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
4-(4-Benzyloxyphenyl)butanoic acid
-
Diethyl pyrocarbonate (DEPC)
-
Triethylamine (Et₃N)
-
Lithium aluminum hydride (LiAlH₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous solvents (THF, DMF, Ether)
-
Standard laboratory glassware and purification apparatus (chromatography)
Procedure:
-
Asymmetric Nitroaldol Reaction:
-
To a solution of the heterobimetallic asymmetric catalyst in THF at -50 °C, add 3,4-dibenzyloxybenzaldehyde.
-
After stirring for 30 minutes, add nitromethane and continue stirring at -50 °C for 48-72 hours.
-
Quench the reaction with 1N HCl and extract the product with ethyl acetate.
-
Purify the crude product by flash chromatography to yield the chiral nitroaldol product.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitroaldol product in ethanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 20 hours.
-
Filter the catalyst and concentrate the filtrate to obtain the amino alcohol.
-
-
Amide Coupling:
-
To a solution of 4-(4-benzyloxyphenyl)butanoic acid in DMF, add DEPC and triethylamine at 0 °C.
-
Add the amino alcohol to the mixture and stir at room temperature overnight.
-
Perform an aqueous workup and extract the amide intermediate. Purify by chromatography.
-
-
Reduction of the Amide:
-
Add a solution of the amide intermediate in ether to a suspension of LiAlH₄ in refluxing ether.
-
Reflux for 4 hours, then cool and quench the reaction carefully with water and NaOH solution.
-
Filter the solids and concentrate the filtrate to yield the protected this compound.
-
-
Deprotection:
-
Dissolve the protected this compound in a mixture of methanol and THF.
-
Add concentrated HCl and stir at room temperature for 30 minutes.
-
Concentrate the solution to obtain (R)-arbutamine hydrochloride.
-
Determination of Aqueous Solubility (Shake-Flask Method)
Materials:
-
This compound hydrochloride
-
Phosphate buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a flask containing a known volume of PBS at 37 °C.
-
Place the flask on an orbital shaker and agitate at a constant speed for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and centrifuge at high speed to pellet any remaining solid particles.
-
Dilute the clear supernatant with a known volume of PBS to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a standard curve of this compound in PBS to accurately quantify the concentration in the sample.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Determination of pKa by UV-Vis Spectrophotometry
Materials:
-
This compound hydrochloride
-
A series of buffer solutions with known pH values ranging from acidic to basic (e.g., pH 2 to 12).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or a water/methanol mixture).
-
Prepare a series of solutions by diluting the stock solution with the different pH buffers to a constant final concentration.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify wavelengths where the absorbance changes significantly with pH.
-
-
Data Analysis:
-
Plot the absorbance at a selected wavelength versus the pH of the buffer.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group affecting the chromophore.
-
Alternatively, use appropriate software to fit the data to the Henderson-Hasselbalch equation to determine the pKa values more accurately.
-
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by activating β-adrenergic receptors, primarily β1-receptors in the heart. This initiates a G-protein-coupled receptor (GPCR) signaling cascade.
Caption: this compound's β-Adrenergic Signaling Pathway.
Upon binding of this compound to the β1-adrenergic receptor, the associated Gs protein is activated, leading to the dissociation of its α-subunit. This α-subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. The net effect of this cascade is an increase in intracellular calcium concentration, leading to enhanced myocardial contractility and an increased heart rate.
Conclusion
This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound, tailored for professionals in research and drug development. The outlined synthetic strategies and experimental protocols offer a practical foundation for the laboratory preparation and characterization of this important diagnostic agent. A thorough understanding of these core scientific principles is essential for the continued development and application of this compound and related compounds in cardiovascular medicine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Arbutamine In Vivo
Introduction
This compound is a synthetic catecholamine developed as a pharmacological stress agent for diagnosing coronary artery disease (CAD) in patients unable to perform adequate exercise.[1][2][3] Administered intravenously via a specialized computer-controlled infusion system, it mimics the cardiovascular effects of exercise by exerting positive chronotropic and inotropic actions.[1][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a rapid onset and a short duration of action, which is ideal for a diagnostic stress agent. Due to limitations in assay sensitivity, the majority of pharmacokinetic data has been characterized for the first 20 to 30 minutes following the cessation of infusion.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key quantitative pharmacokinetic parameters of this compound based on available data.
| Parameter | Value | Species | Notes | Source |
| Elimination Half-Life (t½) | ~8 minutes | Human | Characterized for the first 20-30 minutes post-infusion. | |
| Apparent Volume of Distribution (Vd) | 0.74 L/kg | Human | --- | |
| Plasma Protein Binding | 58% | Human | --- | |
| Route of Administration | Intravenous (I.V.) | Human, Dog | Administered via a closed-loop, computer-controlled device. | |
| Bioavailability | 100% (Complete) | Human | As expected for I.V. administration. | |
| Onset of Action | Within 1 minute | Human | Refers to the effect on heart rate. |
Metabolism and Excretion
This compound undergoes significant hepatic metabolism, which is the primary route of its elimination from the body. The metabolites are pharmacologically less active than the parent compound and possess a longer half-life.
Biotransformation Pathway
The primary metabolic pathway for this compound is O-methylation, a common route for catecholamines, leading to the formation of methoxythis compound. Another potential, though less characterized, metabolite is ketothis compound. This biotransformation is a Phase II metabolic reaction that increases the polarity of the compound, facilitating its excretion.
Excretion Profile
The elimination of this compound is predominantly through its metabolites. Following intravenous administration, approximately 75% of the drug is eliminated via metabolism to methoxythis compound, which is then excreted in either a free or conjugated form.
-
Urine: 84% of the total dose is excreted in the urine within 48 hours.
-
Feces: 9% of the total dose is recovered in the feces within the same period.
Mechanism of Action & Signaling
This compound functions as a non-selective beta-adrenoceptor agonist, with a higher selectivity for beta-adrenergic receptors over alpha-adrenergic receptors. Its clinical effect is derived from the stimulation of cardiac β1 receptors, which increases heart rate and contractility, and β2 receptors. The retention of some alpha-receptor activity helps to mitigate the potential for significant hypotension that can be seen with other beta-agonists like isoproterenol.
Experimental Protocols
Human Clinical Trials Protocol
-
Drug Administration: this compound is administered intravenously using the GenESA Device, a closed-loop, computer-controlled infusion system. The system initiates infusion at a rate of 0.1 mcg/kg/minute for one minute. Subsequently, the device automatically adjusts the dosage to achieve a user-defined target heart rate, up to a maximum infusion rate of 0.8 mcg/kg/minute and a maximum total dose of 10 mcg/kg.
-
Subject Preparation: Patients are typically instructed to discontinue the use of beta-blockers for at least 48 hours prior to the procedure to ensure an adequate cardiac response.
-
Sample Collection: For pharmacokinetic analysis, blood samples are collected at predetermined time points during and after the infusion. Urine and feces may be collected over a 48-hour period to assess excretion.
Animal Studies Protocol (Canine Model)
-
Animal Model: Studies have utilized anesthetized dogs to evaluate cardiovascular actions and efficacy in models of myocardial ischemia.
-
Experimental Setup: In a typical study, dogs are subjected to partial occlusion of a coronary artery (e.g., the left anterior descending coronary artery) to create a model of myocardial ischemia.
-
Drug Administration and Dosing: this compound is administered intravenously at varying doses (e.g., starting at 0.1 nmol/kg/min) to produce graded increments in heart rate and contractility.
-
Data Collection: Hemodynamic variables, including heart rate, cardiac contractility, blood pressure, and ST-segment deflections on an electrocardiogram, are continuously monitored.
Analytical Methodology: Quantification in Biological Samples
The quantification of this compound and its metabolites in biological matrices like plasma or urine requires highly sensitive and specific analytical methods.
-
Methodology: While specific assays for this compound are not detailed in the provided results, the standard approach for such compounds involves chromatographic techniques. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice for their specificity, sensitivity, and ability to simultaneously determine multiple compounds.
-
Sample Preparation: Biological samples must undergo preparation before analysis. This typically involves protein precipitation, followed by liquid-liquid extraction or solid-phase extraction to isolate the analyte from the biological matrix.
The general workflow for a pharmacokinetic study is outlined below.
References
Arbutamine's selectivity for beta-adrenergic receptor subtypes
An In-Depth Technical Guide to Arbutamine's Selectivity for Beta-Adrenergic Receptor Subtypes
Introduction
This compound is a synthetic catecholamine developed for pharmacological cardiac stress testing.[1][2] Its clinical utility stems from its ability to mimic the effects of physical exercise by increasing heart rate and myocardial contractility.[2] These effects are mediated through its interaction with beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs) crucial to cardiovascular regulation. The precise pharmacological profile of this compound is defined by its relative affinity and functional potency at the different β-AR subtypes: β1, β2, and β3. This document provides a detailed examination of this compound's selectivity, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for an audience of researchers and drug development professionals.
Core Mechanism: Beta-Adrenergic Signaling
Beta-adrenergic receptors, upon agonist binding, couple to the stimulatory G protein (Gs). This initiates a well-characterized signaling cascade. The alpha subunit of the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the physiological response. In cardiac myocytes, PKA-mediated phosphorylation of L-type calcium channels and phospholamban enhances contractility (inotropic effect) and heart rate (chronotropic effect).
Quantitative Data on Receptor Selectivity
The selectivity of this compound has been characterized in various in vitro models. The data are often presented as pD2 values (the negative logarithm of the EC50) from functional assays or as affinity constants (KA) from binding assays. These studies demonstrate that this compound is a potent agonist at all three β-adrenoceptor subtypes.
| Receptor Subtype | Tissue Model | Assay Type & Endpoint | This compound (pD₂) | Isoproterenol (pD₂) | Reference |
| β₁ | Rat Left Atria | Functional (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |
| β₁ | Rat Right Atria | Functional (Spontaneous Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 | |
| β₂ | Guinea Pig Trachea | Functional (Relaxation) | 7.9 ± 0.1 | 8.2 ± 0.1 |
| Receptor Subtype | Assay Type | This compound (KA) | Isoproterenol (KA) | Reference |
| β₁ | Competition Binding | 7.32 | 6.04 |
-
pD₂ Value : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pD₂ value indicates greater potency.
-
KA Value : The equilibrium affinity constant of an agonist, determined through competition binding assays.
In functional assays on adipocytes, this compound was shown to be a potent stimulator of glycerol release, an effect mediated by β3-adrenergic receptors. The order of potency was found to vary between species:
-
Rat White Adipocytes : BRL-37344 > This compound > Isoproterenol
-
Hamster Brown Adipocytes : This compound > Isoproterenol > BRL-37344
These results indicate that this compound is a full agonist with high potency at β1 and β2 receptors, comparable to the non-selective agonist isoproterenol, and is also a potent agonist at β3 receptors.
Experimental Protocols
The characterization of this compound's receptor selectivity relies on established pharmacological assays. Radioligand binding assays are considered the gold standard for quantifying ligand affinity for a receptor.
Competitive Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation : Tissues or cells expressing the target β-adrenergic receptor subtype are homogenized in a cold lysis buffer. The homogenate undergoes differential centrifugation to isolate a membrane fraction rich in receptors. The final membrane pellet is resuspended in an assay buffer, and protein concentration is determined.
-
Assay Incubation : In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]dihydroalprenolol or ¹²⁵I-cyanopindolol) and a range of concentrations of unlabeled this compound.
-
Separation : The incubation is allowed to reach equilibrium. Receptor-bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification : The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The affinity constant (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylyl Cyclase Activation
Functional assays measure the biological response to receptor activation. For β-ARs, a common method is to quantify the production of cAMP following agonist stimulation.
Detailed Methodology:
-
Cell Culture : Cells stably expressing a specific human β-AR subtype (e.g., CHO or HEK-293 cells) are cultured in appropriate media.
-
Stimulation : Cells are incubated with varying concentrations of this compound for a defined period in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis : The reaction is stopped, and cells are lysed to release intracellular cAMP.
-
cAMP Quantification : The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis : A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration producing 50% of the maximal response) is determined from this curve.
Logical Analysis of this compound's Selectivity
The collected data allows for a logical comparison of this compound's activity across the β-AR subtypes. While formal Ki values for all three subtypes from a single head-to-head study are not available in the provided literature, the functional data (pD2 values) strongly indicate that this compound is a non-selective β-agonist with high potency at all three receptor subtypes. Its potency at β1 receptors is slightly higher than or equal to its potency at β2 receptors, and it demonstrates significant activity at β3 receptors.
Conclusion
This compound is a potent catecholamine that acts as a non-selective agonist across β1, β2, and β3-adrenergic receptor subtypes. Quantitative analysis from functional assays reveals high potency at all three subtypes, with a profile comparable to the non-selective agonist isoproterenol. Its primary clinical effects in cardiac stress testing are driven by its strong agonism at cardiac β1 receptors, leading to increased heart rate and contractility. The significant activity at β2 and β3 receptors contributes to its broader pharmacological profile, including potential effects on vascular tone and metabolism. A thorough understanding of this selectivity, derived from rigorous binding and functional assays, is essential for its application in clinical diagnostics and for the development of future cardiovascular agents.
References
- 1. Characterization of the adrenergic activity of this compound, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and diagnostic utility of this compound for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
Preclinical Profile of Arbutamine: An In-depth Technical Guide on its Inotropic and Chronotropic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the positive inotropic (cardiac contractility) and chronotropic (heart rate) effects of arbutamine, a synthetic catecholamine utilized as a cardiac stress agent. This document details the mechanism of action, summarizes key quantitative data from preclinical models, outlines experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Beta-Adrenergic Agonist
This compound functions as a direct-acting sympathomimetic amine with a strong affinity for β-adrenergic receptors and comparatively weaker α-adrenergic activity.[1] Its cardiac effects are primarily mediated through the activation of β1-adrenergic receptors in the myocardium.[2] This stimulation initiates a signaling cascade that leads to increased heart rate and myocardial contractility, effectively mimicking the physiological response to exercise.[1][2] In functional assays, this compound has demonstrated greater selectivity for β-adrenergic receptors over α-adrenergic receptors.[2]
Signaling Pathway of this compound's Cardiac Effects
The binding of this compound to β1-adrenergic receptors on cardiomyocytes triggers a well-defined signaling cascade, as illustrated in the diagram below. This pathway ultimately results in the modulation of intracellular calcium levels and the phosphorylation of key contractile proteins, leading to enhanced inotropy and chronotropy.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data on the inotropic and chronotropic effects of this compound from key preclinical studies.
In Vitro Studies in Isolated Rat Atria
These studies provide a direct measure of this compound's effects on cardiac tissue without the influence of systemic physiological responses.
| Preparation | Parameter | This compound (pD2) | Isoproterenol (pD2) | Reference |
| Electrically Stimulated Left Atria | Inotropic Effect (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |
| Spontaneously Beating Right Atria | Chronotropic Effect (Heart Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Studies in Anesthetized Dogs
These studies assess the integrated cardiovascular effects of this compound in a whole-animal model.
| Animal Model | This compound Dose/Infusion Rate | Key Findings | Reference |
| Anesthetized Dogs | Not specified | Approximately equipotent to isoproterenol in increasing heart rate and cardiac contractility. | |
| Anesthetized Dogs | Not specified | 210 times more potent than dobutamine in increasing cardiac contractility by 70%. | |
| Open-Chest Dogs with Coronary Artery Stenosis | 0.5-250 ng/kg/min | Increased mean heart rate, peak positive left ventricular pressure, and its first time-derivative (dP/dt). |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key preclinical experiments cited in this guide.
In Vitro Assessment of Inotropic and Chronotropic Effects in Isolated Rat Atria
Objective: To determine the direct inotropic and chronotropic effects of this compound on isolated cardiac tissue.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats.
-
Tissue Preparation:
-
For inotropic studies, the left atria were isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The atria were electrically stimulated at a constant frequency.
-
For chronotropic studies, the spontaneously beating right atria were isolated and mounted similarly.
-
-
Data Acquisition:
-
Inotropic effects were quantified by measuring the developed contractile force using a force-displacement transducer.
-
Chronotropic effects were determined by measuring the spontaneous beating rate.
-
-
Drug Administration: Cumulative concentration-response curves were generated by adding increasing concentrations of this compound or a comparator agent (e.g., isoproterenol) to the organ bath.
-
Data Analysis: The pD2 values were calculated from the concentration-response curves to compare the potency of the drugs.
In Vivo Assessment of Cardiovascular Effects in Anesthetized Dogs
Objective: To evaluate the hemodynamic effects of this compound in an integrated physiological system.
Experimental Workflow:
References
- 1. A novel catecholamine, this compound, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dobutamine infusion in conscious dogs with and without acute myocardial infarction. Effects on systemic hemodynamics, myocardial blood flow, and infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of Arbutamine on Isolated Heart Preparations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of arbutamine on isolated heart preparations. This compound is a synthetic catecholamine developed for pharmacological stress testing, acting as a potent adrenergic agonist with significant positive chronotropic (heart rate) and inotropic (contractility) properties.[1][2][3][4] Its mechanism of action involves the stimulation of β-adrenergic receptors, which mimics the physiological effects of exercise on the heart.[1] This document summarizes key quantitative data from in vitro studies, details common experimental protocols, and illustrates the underlying signaling pathways and workflows.
Quantitative Effects of this compound on Cardiac Parameters
This compound's primary in vitro effects are potent, dose-dependent increases in both the rate and force of myocardial contraction. These effects are comparable in potency and efficacy to the non-selective β-agonist isoproterenol. The following tables summarize the quantitative data from studies on isolated rat atrial preparations.
Table 1: Inotropic Effects of this compound on Electrically Stimulated Rat Left Atria
| Compound | pD₂ Value* | Comparison |
| This compound | 8.45 ± 0.15 | Similar potency to Isoproterenol |
| Isoproterenol | 8.55 ± 0.02 | Benchmark β-agonist |
*pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from Salem et al., 1996.
Table 2: Chronotropic Effects of this compound on Spontaneously Beating Rat Right Atria
| Compound | pD₂ Value* | Comparison |
| This compound | 9.0 ± 0.19 | Similar potency to Isoproterenol |
| Isoproterenol | 8.82 ± 0.18 | Benchmark β-agonist |
*pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data sourced from Salem et al., 1996.
Experimental Protocols
The following sections detail the typical methodologies used to assess the in vitro effects of this compound on isolated heart preparations. The Langendorff heart preparation is a foundational ex vivo technique for these studies.
Isolated Heart Preparation (Langendorff Method)
The Langendorff technique allows for the study of cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.
Objective: To maintain a viable, beating heart ex vivo to study the direct effects of pharmacological agents.
Procedure:
-
Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized according to institutional guidelines. Heparin is administered (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.
-
Heart Excision: A thoracotomy is performed to expose the heart. The heart is rapidly excised, ensuring a sufficient length of the aorta remains for cannulation, and immediately submerged in ice-cold, oxygenated cardioplegic solution (e.g., Krebs-Henseleit buffer) to arrest metabolic activity and prevent hypoxic damage.
-
Cannulation: The aorta is securely tied onto an aortic cannula connected to the Langendorff apparatus. Care is taken to avoid introducing air bubbles into the system.
-
Retrograde Perfusion: Retrograde perfusion is initiated through the aorta at a constant pressure (e.g., 70-80 mmHg) or constant flow. The pressure forces the aortic valve to close, diverting the perfusate into the coronary arteries, which supplies the myocardium with oxygen and nutrients. The heart should resume spontaneous beating.
-
Stabilization: The preparation is allowed to stabilize for a 20-30 minute period. During this time, baseline parameters are continuously monitored.
Measurement of Cardiac Function
Objective: To quantify the physiological response of the heart to this compound.
Instrumentation and Parameters:
-
Inotropic Effects (Contractility): A fluid-filled latex balloon is inserted into the left ventricle and connected to a pressure transducer. This allows for isovolumetric measurement of left ventricular developed pressure (LVDP) and its maximum and minimum derivatives (+dP/dt and -dP/dt).
-
Chronotropic Effects (Heart Rate): Heart rate is typically measured via ECG electrodes or directly from the ventricular pressure recordings.
-
Perfusion Buffer: A standard physiological salt solution, such as Krebs-Henseleit buffer, is used. It contains essential ions and glucose and is continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain oxygenation and a physiological pH of 7.4. The buffer is warmed to 37°C.
Drug Administration Protocol
Objective: To generate a dose-response curve for this compound.
Procedure:
-
Following the stabilization period, a baseline recording of cardiac parameters is established.
-
This compound is added to the perfusion buffer and administered in increasing concentrations.
-
The effects of each concentration are recorded until a steady-state response is achieved.
-
The data is used to calculate parameters such as the pD₂ value to determine the potency of the drug.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro isolated heart experiment.
This compound Signaling Pathway in Cardiomyocytes
This compound exerts its effects by activating the β₁-adrenergic receptor signaling cascade, a G-protein coupled receptor pathway.
References
Arbutamine: A Synthetic Catecholamine for Cardiovascular Research and Diagnostics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Arbutamine is a synthetic catecholamine developed for cardiovascular stress testing, functioning as a potent adrenergic agonist with a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its application in cardiovascular research, and detailed experimental protocols. By summarizing key quantitative data and illustrating complex biological and experimental workflows, this document serves as a critical resource for professionals in cardiology and drug development.
Introduction
This compound is a synthetic catecholamine designed to mimic the physiological effects of exercise on the heart.[2][3] It is utilized in pharmacological stress testing to diagnose coronary artery disease (CAD) in patients who are unable to perform adequate physical exercise.[2][3] As a sympathomimetic agent, this compound exerts positive chronotropic (heart rate) and inotropic (contractile force) effects on the myocardium, thereby increasing cardiac work and revealing areas of potential ischemia. Its balanced adrenergic receptor activity provides a favorable hemodynamic profile compared to other pharmacological stress agents.
Mechanism of Action
This compound functions as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity. Its primary cardiovascular effects are mediated through the activation of beta-1 adrenergic receptors in the heart. This stimulation initiates a cascade of intracellular signaling events, leading to increased heart rate and myocardial contractility.
Adrenergic Receptor Activation and Signaling Pathway
Upon binding to beta-1 adrenergic receptors on cardiomyocytes, this compound triggers the activation of adenylyl cyclase through a Gs protein-coupled mechanism. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium uptake and release. The net effect is an increase in the force and rate of myocardial contraction.
Quantitative Pharmacodynamics
The pharmacodynamic profile of this compound has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data on its receptor affinity and hemodynamic effects.
Table 1: Adrenergic Receptor Activity of this compound
| Parameter | Receptor/Tissue | This compound Value | Isoproterenol Value | Reference |
| pD2 (-log EC50) | Rat Left Atria (Contractile Force) | 8.45 ± 0.15 | 8.55 ± 0.02 | |
| pD2 (-log EC50) | Rat Right Atria (Heart Rate) | 9.0 ± 0.19 | 8.82 ± 0.18 | |
| pD2 (-log EC50) | Guinea Pig Trachea (Relaxation) | 7.9 ± 0.1 | 8.2 ± 0.1 | |
| Affinity Constant (KA) | Cardiac β1-Adrenergic Receptors | 7.32 | 6.04 | |
| Maximal Contraction | Rat Aortic Rings | 38.1 ± 6.7% of Norepinephrine | N/A |
Table 2: Comparative Hemodynamic Effects of this compound and Exercise
| Parameter | This compound | Exercise | P-value | Reference |
| Mean Heart Rate Increase (beats/min) | 51 | 53 | NS | |
| Mean Systolic BP Increase (mm Hg) | 36 | 44 | < 0.0001 | |
| Sensitivity for Ischemia (Angina or ST change) | 84% | 75% | 0.014 | |
| Sensitivity for Ischemia (Angina alone) | 73% | 64% | 0.026 | |
| Sensitivity for Ischemia (ST change alone) | 47% | 44% | 0.426 |
Experimental Protocols
This compound is primarily administered intravenously, often using a computer-controlled, closed-loop delivery system (e.g., GenESA System) to titrate the dose based on the patient's heart rate response.
In Vitro Characterization of Adrenergic Activity
Objective: To determine the potency and selectivity of this compound at different adrenergic receptor subtypes.
Methodology:
-
Tissue Preparation: Isolated tissues such as rat atria, guinea pig trachea, and rat aortic rings are suspended in organ baths containing appropriate physiological salt solutions and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of this compound or a reference agonist (e.g., isoproterenol).
-
Data Acquisition: Changes in contractile force, heart rate, or tissue relaxation are recorded using isometric force transducers.
-
Data Analysis: pD2 values are calculated as the negative logarithm of the molar concentration of the agonist that produces 50% of the maximal response.
Clinical Protocol for this compound Stress Echocardiography
Objective: To induce and detect myocardial ischemia in patients with suspected coronary artery disease.
Methodology:
-
Patient Preparation: The patient is positioned, and baseline electrocardiogram (ECG), blood pressure, and echocardiographic images are obtained.
-
This compound Infusion: this compound is administered intravenously via a computer-controlled infusion pump. The initial infusion rate is typically low and is gradually increased to achieve a target heart rate (usually 85% of the age-predicted maximum).
-
Monitoring: Continuous monitoring of ECG, heart rate, and blood pressure is performed throughout the infusion. Echocardiographic images are acquired at baseline, during peak stress, and during recovery.
-
Endpoints: The infusion is terminated upon reaching the target heart rate, development of significant symptoms (e.g., angina), ECG changes indicative of ischemia, significant arrhythmias, or intolerable side effects.
-
Image Analysis: Echocardiographic images are analyzed for the development of new or worsening regional wall motion abnormalities, which are indicative of myocardial ischemia.
Comparative Efficacy and Safety
Clinical studies have demonstrated that this compound is a safe and effective alternative to exercise stress testing for the diagnosis of myocardial ischemia.
This compound vs. Exercise
This compound has been shown to be at least as sensitive as exercise in detecting myocardial ischemia, and in some cases, more sensitive, particularly when considering angina as an endpoint. Ischemia is often induced at a lower heart rate and rate-pressure product with this compound compared to exercise.
This compound vs. Dobutamine
This compound and dobutamine are both synthetic catecholamines used for pharmacological stress testing. While both are effective, this compound is reported to elicit a more balanced inotropic and chronotropic response. Comparative studies have shown that this compound and dobutamine produce similar imaging results for the detection of myocardial ischemia.
References
The Sympathomimetic Agent Arbutamine: A Technical Deep Dive into its Molecular Structure and Adrenergic Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine designed as a cardiac stress agent for diagnostic purposes, particularly in patients unable to undergo exercise stress testing. Its chemical structure, 4-[(1R)-1-hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]benzene-1,2-diol, positions it as a potent, non-selective beta-adrenoceptor agonist with some alpha-1 sympathomimetic activity. This dual action allows this compound to mimic the physiological effects of exercise by increasing heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), thereby elevating cardiac workload and oxygen demand. A key characteristic of this compound is its retained alpha-receptor activity, which mitigates the hypotensive effects often seen with pure beta-agonists like isoproterenol.
This technical guide provides an in-depth analysis of the molecular structure and activity relationship of this compound, presenting quantitative data on its receptor affinity and functional potency, detailing key experimental protocols used in its characterization, and visualizing its signaling pathways and structure-activity relationships.
Molecular Structure and Activity Relationship
The pharmacological profile of this compound is intrinsically linked to its chemical structure as a catecholamine derivative. Key structural features dictate its interaction with adrenergic receptors and its resulting physiological effects.
Core Catecholamine Structure: this compound possesses the foundational 3,4-dihydroxybenzene ring (catechol group) characteristic of endogenous catecholamines like epinephrine and norepinephrine. This catechol moiety is crucial for high-affinity binding and activation of adrenergic receptors.
Chirality at the β-Carbon: The hydroxyl group on the β-carbon of the ethylamine side chain introduces a chiral center. For maximal agonist activity at adrenergic receptors, the (R)-enantiomer is significantly more potent than the (S)-enantiomer, a structural feature present in this compound.
N-Substituent Group: The nature of the substituent on the amino group is a primary determinant of α- versus β-receptor selectivity. This compound features a large N-substituted 4-(4-hydroxyphenyl)butyl group. Generally, increasing the bulk of the N-substituent decreases α-agonist activity and enhances β-agonist activity. This large substituent is a key contributor to this compound's potent β-adrenergic effects. The 4-hydroxyphenyl group at the terminus of the butyl chain also influences the overall physicochemical properties and receptor interaction.
Compared to other catecholamines:
-
Isoproterenol: Possesses a smaller isopropyl group on the nitrogen, which confers strong, non-selective β-agonist activity with minimal α-agonist effects.
-
Dobutamine: Features a bulky aromatic substituent on the nitrogen, contributing to its relative β1-selectivity. The racemic mixture of dobutamine results in a complex pharmacology where the (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.
-
Norepinephrine: Has an unsubstituted amine, leading to potent α and β1-agonist activity.
-
Epinephrine: Contains a methyl group on the amine, resulting in potent α and non-selective β-agonist activity.
The unique N-arylalkyl substituent of this compound, therefore, confers a pharmacological profile characterized by potent, non-selective β-adrenoceptor agonism coupled with a degree of α1-agonist activity that helps maintain blood pressure during cardiac stress.
Quantitative Data: Adrenergic Receptor Activity
The following tables summarize the available quantitative data on the activity of this compound and its comparators, isoproterenol and dobutamine, at various adrenergic receptor subtypes. This data is primarily derived from in vitro studies on animal tissues.
Table 1: Beta-Adrenergic Receptor Functional Potency (pD2) and Affinity (KA) of this compound and Isoproterenol
| Agonist | Receptor Subtype & Tissue | Parameter | Value | Reference |
| This compound | β1 (Rat Left Atria) | pD2 | 8.45 ± 0.15 | |
| β1 (Rat Right Atria) | pD2 | 9.0 ± 0.19 | ||
| β1 (Rat Cardiac Receptors) | pKA | 7.32 | ||
| β2 (Guinea Pig Trachea) | pD2 | 7.9 ± 0.1 | ||
| Isoproterenol | β1 (Rat Left Atria) | pD2 | 8.55 ± 0.02 | |
| β1 (Rat Right Atria) | pD2 | 8.82 ± 0.18 | ||
| β1 (Rat Cardiac Receptors) | pKA | 6.04 | ||
| β2 (Guinea Pig Trachea) | pD2 | 8.2 ± 0.1 |
pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response. pKA is the negative logarithm of the affinity constant.
Table 2: Alpha and Beta-Adrenergic Receptor Activity of this compound
| Receptor Subtype & Tissue | Effect | Observation | Reference |
| α1 (Rat Aortic Rings) | Contraction | Maximal increase of 38.1 ± 6.7% of that produced by 10 µM norepinephrine. | |
| β3 (Rat White Adipocytes) | Lipolysis (Glycerol Release) | Less potent than BRL-37344, more potent than isoproterenol. | |
| β3 (Hamster Brown Adipocytes) | Lipolysis (Glycerol Release) | More potent than isoproterenol and BRL-37344. | |
| β3 (Guinea Pig Ileum) | Stimulation | This compound stimulated β3-adrenergic receptors. |
Table 3: Comparative Binding Affinities (KD in µM) of Dobutamine at Adrenergic Receptor Subtypes
| Agonist | Receptor Subtype & Tissue | KD (µM) | Reference |
| Dobutamine | β1 (Rat Heart) | 2.5 | |
| β2 (Rat Lung) | 25.4 | ||
| α1 (Rat Heart) | 0.09 | ||
| α2 (Human Platelet) | 9.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of structure-activity relationship studies. Below are descriptions of key experimental protocols used to characterize this compound's adrenergic activity.
Radioligand Binding Assay for Receptor Affinity
This assay determines the affinity of a ligand (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the affinity constant (KA or Ki) of this compound for adrenergic receptor subtypes.
Methodology:
-
Membrane Preparation: Tissues rich in the target receptor (e.g., rat heart for β1) are homogenized in a cold buffer and subjected to differential centrifugation to isolate a membrane fraction containing the receptors.
-
Competition Binding: A constant concentration of a high-affinity radioligand (e.g., [125I]iodocyanopindolol for β-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay for Functional Potency
This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a downstream second messenger of β-adrenergic receptor activation.
Objective: To determine the functional potency (EC50) and efficacy of this compound in activating adenylyl cyclase.
Methodology:
-
Membrane Preparation: As described in the radioligand binding assay.
-
Assay Reaction: The membrane preparation is incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), GTP (for G-protein activation), and varying concentrations of the agonist (this compound).
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined period where cAMP production is linear.
-
Reaction Termination: The reaction is stopped, typically by heating or the addition of acid.
-
cAMP Quantification: The amount of cAMP produced is measured, often using a competitive immunoassay (EIA) or a radiolabeled precursor ([α-32P]ATP) followed by column chromatography.
-
Data Analysis: A dose-response curve is generated by plotting cAMP production against the agonist concentration. The EC50 (the concentration producing 50% of the maximal response) and the Emax (maximal effect) are determined from this curve.
Isolated Langendorff Perfused Heart Preparation
This ex vivo model allows for the study of cardiac function in a controlled environment, free from systemic neurohormonal influences.
Objective: To assess the direct inotropic and chronotropic effects of this compound on the heart.
Methodology:
-
Heart Excision: The heart is rapidly excised from a heparinized animal (e.g., rat or guinea pig) and immediately placed in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with an oxygenated, nutrient-rich buffer (e.g., Krebs-Henseleit solution) at a constant pressure or flow is initiated. This perfusion maintains the viability of the heart.
-
Measurement of Contractile Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), end-diastolic pressure, and the rates of pressure change (+/- dP/dt).
-
Measurement of Heart Rate: Heart rate is monitored via the pressure waveform or by recording an electrocardiogram (ECG).
-
Drug Administration: After a stabilization period, this compound is infused into the perfusion line at increasing concentrations.
-
Data Acquisition and Analysis: Hemodynamic parameters are continuously recorded. Dose-response curves for changes in heart rate, LVDP, and +/- dP/dt are constructed to determine the potency and efficacy of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway activated by this compound, a typical experimental workflow, and the logical relationship of its structure to its activity.
Conclusion
This compound's molecular architecture, characterized by a catechol core, a stereospecific β-hydroxyl group, and a large N-arylalkyl substituent, underpins its potent, non-selective β-adrenergic agonism and mild α1-adrenergic activity. This pharmacological profile enables it to effectively mimic the cardiovascular stress of exercise for diagnostic purposes while maintaining hemodynamic stability. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers and drug development professionals engaged in the study of adrenergic agents and cardiovascular
Arbutamine's Impact on Myocardial Oxygen Consumption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine developed as a cardiac stress agent for diagnosing coronary artery disease in patients unable to undergo physical exercise testing.[1][2] As a potent beta-adrenergic agonist, this compound mimics the physiological effects of exercise by increasing heart rate (chronotropic effect) and myocardial contractility (inotropic effect).[1][3] These actions elevate cardiac work, which in turn increases myocardial oxygen consumption (MVO2). This technical guide provides an in-depth analysis of this compound's effect on MVO2, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols for assessing its impact.
Mechanism of Action: Increased Cardiac Workload
This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the myocardium.[1] This interaction initiates a signaling cascade that leads to a rise in intracellular cyclic adenosine monophosphate (cAMP), resulting in enhanced calcium ion influx and release from intracellular stores. The subsequent increase in available intracellular calcium strengthens the contractile force of the heart muscle and accelerates the heart rate.
The combined positive chronotropic and inotropic effects of this compound lead to a significant increase in the heart's workload. This heightened metabolic demand necessitates a corresponding increase in myocardial oxygen consumption to fuel the augmented cardiac activity. While this compound also has some activity on beta-2 and alpha-adrenergic receptors, its primary influence on MVO2 is a direct consequence of its potent beta-1 adrenergic stimulation.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative data on the physiological effects of this compound from various studies. Direct dose-response data on myocardial oxygen consumption for this compound is limited in publicly available literature; therefore, data on hemodynamic parameters that directly influence MVO2 are presented.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Baseline (Mean ± SD) | Peak this compound Effect (Mean ± SD) | Percentage Change | Study Population |
| Heart Rate (beats/min) | Not Specified | 52 bpm increase | - | 494 patients with known or suspected CAD |
| Systolic Blood Pressure (mmHg) | Not Specified | 36 mmHg increase | - | 494 patients with known or suspected CAD |
| Oxygen Consumption | Rose during infusion | Less pronounced than with exercise | - | 8 patients |
| Oxygen Pulse (mL/beat) | 3.9 ± 1.1 | 3.37 ± 0.7 | -13.6% | 8 patients |
Table 2: Comparative In Vitro Adrenergic Receptor Activity of this compound
| Parameter | This compound (pD2 ± SEM) | Isoproterenol (pD2 ± SEM) | Receptor Subtype | Tissue Preparation |
| Increased Contractile Force | 8.45 ± 0.15 | 8.55 ± 0.02 | Beta-1 | Electrically stimulated rat left atria |
| Increased Spontaneous Rate | 9.0 ± 0.19 | 8.82 ± 0.18 | Beta-1 | Spontaneously beating rat right atria |
| Relaxation | 7.9 ± 0.1 | 8.2 ± 0.1 | Beta-2 | Guinea pig trachea |
*pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 3: Comparative Hemodynamic Effects of this compound in a Canine Model
| Parameter | This compound | Isoproterenol | Dobutamine |
| Heart Rate Increase | Equipotent | Equipotent | - |
| Cardiac Contractility Increase | Equipotent | Equipotent | This compound was 210x more potent |
| Total Peripheral Vascular Resistance Decrease | Equipotent | Equipotent | - |
| Mean Arterial Blood Pressure Decrease | Equipotent | Equipotent | - |
*Data from a study in anesthetized dogs.
Experimental Protocols
Detailed experimental protocols for the direct measurement of myocardial oxygen consumption in response to this compound are not extensively published. However, the methodologies employed in studies of similar catecholamines, such as dobutamine, provide a clear framework for such investigations.
Direct Measurement of Myocardial Oxygen Consumption via Coronary Sinus Catheterization
This "gold standard" method involves the direct sampling of arterial and coronary sinus blood to determine the arteriovenous oxygen difference.
Protocol:
-
Subject Preparation: Anesthetized and ventilated animal models (e.g., swine) or consenting human subjects are used.
-
Catheterization: Catheters are placed in a femoral artery (for arterial blood sampling) and the coronary sinus via the jugular vein (for venous blood sampling from the heart). A flow probe is placed around the coronary artery to measure coronary blood flow (CBF).
-
Baseline Measurements: At baseline, simultaneous arterial and coronary sinus blood samples are drawn to measure oxygen content. CBF is also recorded.
-
This compound Infusion: this compound is infused intravenously, typically starting at a low dose and titrating upwards. The infusion rate can be adjusted to achieve a target heart rate.
-
Repeat Measurements: At each dose level or at peak effect, blood sampling and CBF measurements are repeated.
-
Calculation of MVO2: Myocardial oxygen consumption is calculated using the Fick principle: MVO2 = CBF × (Arterial O2 Content - Coronary Sinus O2 Content)
Non-invasive Measurement of MVO2 with Carbon-11 Acetate Positron Emission Tomography (PET)
This method provides a non-invasive way to assess myocardial oxygen metabolism.
Protocol:
-
Subject Preparation: Subjects are positioned in a PET scanner.
-
Tracer Administration: A bolus of [1-¹¹C]acetate is injected intravenously at baseline.
-
Dynamic PET Imaging: Dynamic imaging of the heart is performed to measure the rate of clearance of the tracer from the myocardium (k1).
-
This compound Challenge: this compound is infused to induce cardiac stress.
-
Repeat PET Imaging: A second injection of [1-¹¹C]acetate is administered during the this compound infusion, and dynamic imaging is repeated.
-
Data Analysis: The clearance rate of [1-¹¹C]acetate from the myocardium is proportional to MVO2.
Visualizations
Signaling Pathway of this compound's Effect on Myocardial Oxygen Consumption
Caption: this compound's beta-1 adrenergic signaling cascade.
Experimental Workflow for MVO2 Measurement
Caption: Workflow for measuring myocardial oxygen consumption.
Conclusion
This compound effectively increases myocardial oxygen consumption by augmenting heart rate and contractility through beta-1 adrenergic stimulation. This mechanism of action allows it to serve as a pharmacological stress agent for the diagnosis of coronary artery disease. While direct quantitative data on the dose-dependent effects of this compound on MVO2 are not widely available, its hemodynamic effects are well-documented and support its role in increasing cardiac work. The experimental protocols outlined, based on established methodologies for similar agents, provide a robust framework for future research to further quantify the precise impact of this compound on myocardial oxygen consumption. This information is critical for drug development professionals and researchers in understanding the physiological and metabolic consequences of this compound administration.
References
Arbutamine's Ripple Effect: A Technical Guide to its Downstream Signaling Pathways
For Immediate Release
A Deep Dive into the Cellular Mechanisms of a Key Cardiac Stress Agent
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the downstream signaling pathways activated by arbutamine, a synthetic catecholamine utilized in cardiac stress testing. By elucidating its molecular mechanism of action, this document aims to support further research and development in cardiovascular medicine.
Executive Summary
This compound is a potent, non-selective beta-adrenoceptor agonist with mild alpha-1 sympathomimetic activity, designed to mimic the physiological effects of exercise on the heart. Its primary clinical application is in pharmacological stress testing to diagnose coronary artery disease.[1][2] this compound exerts its effects by activating a cascade of intracellular signaling events, primarily through the G-protein coupled receptor (GPCR) pathway. This guide details the key steps in this pathway, from receptor binding to downstream effector phosphorylation, and provides methodologies for the key experiments used to characterize this signaling cascade.
Mechanism of Action: From Receptor to Cellular Response
This compound's mechanism of action is initiated by its binding to beta-adrenergic receptors (β-ARs) on the surface of cardiomyocytes.[3][4] As a non-selective agonist, this compound activates β1, β2, and β3 adrenergic receptor subtypes. The binding of this compound to these receptors, predominantly the β1 subtype in the heart, triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.
The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This elevation in intracellular cAMP is a critical step, as cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA is a serine/threonine kinase that phosphorylates a number of key intracellular proteins, leading to the characteristic positive chronotropic (increased heart rate) and inotropic (increased contractility) effects of this compound.
Key downstream targets of PKA in cardiomyocytes include:
-
L-type Calcium Channels: Phosphorylation increases calcium influx into the cell, enhancing contractility.
-
Phospholamban (PLN): Phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to increased calcium uptake into the sarcoplasmic reticulum and faster relaxation (lusitropy).
-
Troponin I: Phosphorylation decreases the sensitivity of the myofilaments to calcium, also contributing to faster relaxation.
The following diagram illustrates the primary downstream signaling pathway activated by this compound.
References
Methodological & Application
Application Notes and Protocols: Arbutamine Infusion for Stress Echocardiography in Research
For Researchers, Scientists, and Drug Development Professionals
Application
Arbutamine is a synthetic catecholamine developed specifically for pharmacological stress testing.[1][2] It is utilized in stress echocardiography to elicit acute cardiovascular responses that mimic physical exercise, primarily in subjects who are unable to exercise adequately.[3][4][5] Its potent chronotropic (heart rate) and inotropic (contractility) effects induce cardiac stress, which can unmask myocardial ischemia in the presence of significant coronary artery disease (CAD). In a research setting, this compound provides a standardized and reproducible method for inducing cardiac stress, making it a valuable tool for diagnostic studies, evaluating anti-ischemic drug efficacy, and studying myocardial viability.
Mechanism of Action
This compound functions as a non-selective β-adrenoceptor agonist with some mild α1-sympathomimetic activity. It binds to and activates β1-adrenergic receptors in the myocardium, which increases heart rate and the force of myocardial contraction. It also stimulates β2 and β3-adrenergic receptors. This increase in cardiac work elevates myocardial oxygen demand. In coronary arteries with significant stenosis, the requisite increase in blood flow cannot be met, leading to myocardial ischemia that manifests as regional wall motion abnormalities detectable by echocardiography. The mild α-receptor activity helps maintain systolic blood pressure during the infusion, mitigating the potential for hypotension that can be seen with other β-agonists like isoproterenol.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound stress echocardiography protocols found in research studies.
Table 1: this compound Infusion Parameters
| Parameter | Value | Reference |
|---|---|---|
| Delivery System | GenESA closed-loop, computer-controlled device | |
| Initial Infusion Rate | 0.1 µg/kg/min for 1 minute | |
| Maximum Infusion Rate | 0.8 µg/kg/min | |
| Maximum Total Dose | 10 µg/kg |
| Elimination Half-life | Approximately 8 minutes | |
Table 2: Hemodynamic Response to this compound Stress
| Parameter | Baseline (Mean ± SD) | Peak Stress (Mean ± SD) | Reference |
|---|---|---|---|
| Heart Rate (bpm) | 73 ± 13 | 124 ± 15 | |
| Systolic Blood Pressure (mmHg) | 144 ± 24 | 174 ± 25 | |
| Rate-Pressure Product (x10³) | 10.5 ± 2.8 | 19.6 ± 3.9 | |
| Heart Rate (bpm) (Subgroup) | 68 ± 13 | 121 ± 16 |
| Systolic Blood Pressure (mmHg) (Subgroup) | 139 ± 17 | 160 ± 18 | |
Table 3: Diagnostic Accuracy of this compound Stress Echocardiography for CAD
| Study Focus | Sensitivity | Specificity | Accuracy | Reference |
|---|---|---|---|---|
| General CAD Detection | 76% | 96% | 82% | |
| Multicenter Trial (Local Interpretation) | 71% | 67% | - | |
| Comparison with Exercise Echo | 88% (this compound) vs. 79% (Exercise) | - | - |
| Detection of Myocardial Ischemia | 90-97% | - | - | |
Experimental Protocol
This protocol outlines the methodology for conducting this compound stress echocardiography in a research setting.
4.1 Materials and Equipment
-
This compound hydrochloride injection (0.05 mg/ml)
-
GenESA® System (computerized closed-loop drug delivery and monitoring device)
-
Standard echocardiography machine with digital acquisition and side-by-side display capabilities
-
12-lead electrocardiogram (ECG) monitor
-
Automated blood pressure cuff
-
Intravenous (IV) access supplies
-
Emergency cardiac medications (e.g., β-blockers like esmolol, nitroglycerin) and resuscitation equipment
4.2 Subject Preparation
-
Obtain written informed consent from all subjects.
-
Subjects should fast for at least 3 hours prior to the test.
-
Review subject medications. As per study design, withhold β-blockers for at least 48 hours, class I antiarrhythmic drugs for >1 week, and amiodarone for >30 days before the test.
-
Establish peripheral IV access for drug infusion.
-
Secure electrodes for continuous 12-lead ECG monitoring.
4.3 Infusion and Imaging Protocol
-
Baseline: With the subject at rest in the left lateral decubitus position, record baseline 12-lead ECG, blood pressure, and resting echocardiographic images (parasternal long- and short-axis, apical 4- and 2-chamber views).
-
System Programming: Program the GenESA device with the subject's weight and the desired target heart rate (typically 85% of the age-predicted maximum).
-
Initiate Infusion: Start the this compound infusion. The GenESA system will begin with a standard dose of 0.1 µg/kg/min and automatically adjust the infusion rate based on real-time heart rate feedback to achieve the target.
-
Monitoring: The system automatically monitors heart rate at 5-second intervals and blood pressure at 2-minute intervals. Continuously monitor the subject for symptoms (e.g., chest pain, dyspnea) and the ECG for arrhythmias or ischemic changes.
-
Peak Stress Imaging: As the heart rate approaches the target, acquire a complete set of peak stress echocardiographic images in the same views as baseline for later comparison.
-
Termination of Infusion: The infusion is stopped when one of the following endpoints is reached:
-
Achievement of the target heart rate.
-
Development of new or worsening regional wall motion abnormalities on echocardiography.
-
Significant ECG changes (>2 mm ST-segment deviation).
-
Limiting symptoms (e.g., intolerable angina, severe dyspnea).
-
Significant arrhythmia (e.g., ventricular tachycardia).
-
Hypertension (Systolic BP >220 mmHg) or significant hypotension (>40 mmHg drop).
-
The maximum infusion rate (0.8 µg/kg/min) or total dose (10 µg/kg) is reached.
-
-
Recovery: After stopping the infusion, continue to monitor the subject's vital signs, ECG, and symptoms until they return to baseline levels. Record a final set of recovery-phase echocardiographic images.
4.4 Data Analysis
-
Echocardiographic images from baseline and peak stress are displayed side-by-side in a quad-screen format for comparison.
-
A 16- or 17-segment model of the left ventricle is used for analysis.
-
Each segment is scored based on its motion (e.g., 1=normal, 2=hypokinetic, 3=akinetic, 4=dyskinetic).
-
A positive test for ischemia is defined by the development of a new or worsening wall motion abnormality with stress.
-
Quantitative analysis using techniques like speckle-tracking echocardiography can also be employed for a more objective assessment of regional myocardial function.
References
- 1. This compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound vs. exercise stress testing in patients with coronary artery disease: evaluation by echocardiography and electrocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Analysis of Arbutamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting dose-response analysis of arbutamine, a synthetic catecholamine, in various animal models. The protocols outlined below are synthesized from established research methodologies to ensure robust and reproducible results for assessing the cardiovascular effects of this agent.
Introduction to this compound
This compound is a catecholamine with positive inotropic and chronotropic properties, primarily acting as a beta-adrenergic agonist.[1] It is designed to mimic the cardiovascular effects of exercise by increasing heart rate, myocardial contractility, and cardiac output.[2] Its activity is more selective for beta-adrenergic receptors over alpha-adrenergic receptors.[1] These characteristics make it a compound of interest for cardiac stress testing and for studying the effects of adrenergic stimulation on the cardiovascular system.
Canine Model: Dose-Response Analysis of this compound
The canine model is frequently utilized for cardiovascular studies due to the similarity of its cardiac physiology to that of humans.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Dogs
This protocol details the procedure for a terminal experiment in anesthetized dogs to measure the dose-dependent hemodynamic effects of this compound.
2.1.1 Animal Preparation and Anesthesia
-
Fasting: Healthy adult beagle dogs (weighing 10-15 kg) should be fasted overnight with free access to water.[3]
-
Premedication: Administer a combination of acepromazine (0.015 mg/kg) and methadone (0.15 mg/kg) intramuscularly to sedate the animal.[4]
-
Induction: After 40 minutes, induce anesthesia with an intravenous bolus of propofol to effect (2-6 mg/kg).
-
Intubation and Maintenance: Intubate the dog with an appropriately sized endotracheal tube and maintain anesthesia with isoflurane (1-2%) in 100% oxygen. Ensure mechanical ventilation to maintain normal end-tidal CO2 levels.
2.1.2 Surgical Instrumentation and Monitoring
-
Catheterization:
-
Place an intravenous catheter in a cephalic vein for drug and fluid administration.
-
Insert a catheter into a femoral artery for continuous monitoring of arterial blood pressure and for blood gas analysis.
-
Introduce a Swan-Ganz catheter via the jugular vein into the pulmonary artery for measuring cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
-
ECG: Attach ECG leads for continuous monitoring of heart rate and rhythm.
-
Left Ventricular (LV) Pressure: For a more direct measure of contractility, a micromanometer-tipped catheter can be inserted into the left ventricle via a carotid artery to measure LV pressure and calculate its first derivative (LV dP/dt).
2.1.3 this compound Infusion and Data Collection
-
Stabilization: Allow the animal to stabilize under anesthesia for at least 30 minutes before starting the experimental protocol.
-
Baseline Measurements: Record all baseline hemodynamic parameters, including heart rate (HR), systolic and diastolic blood pressure (SBP, DBP), mean arterial pressure (MAP), cardiac output (CO), and LV dP/dt.
-
Dose Escalation: Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.05 µg/kg/min).
-
Stepwise Infusion: Increase the infusion rate in a stepwise manner (e.g., 0.05, 0.1, 0.2, 0.4 µg/kg/min). Allow a 15-minute equilibration period at each dose level before recording measurements.
-
Data Recording: At the end of each infusion period, record all hemodynamic parameters.
-
Post-Infusion Monitoring: After the final dose, discontinue the infusion and monitor the animal until all parameters return to baseline or stabilize.
Data Presentation: Canine Hemodynamic Response to this compound
The following table summarizes the expected dose-dependent effects of this compound on key cardiovascular parameters in anesthetized dogs, compiled from various studies.
| Dose (µg/kg/min) | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Contractility (LV dP/dt) | Notes |
| Baseline | ~95 bpm | ~105 mmHg | Baseline Value | Values can vary based on anesthetic protocol. |
| Low Dose (e.g., 1-5) | Moderate Increase | Minimal Change | Significant Increase | Dobutamine at these doses shows similar effects. |
| Medium Dose (e.g., 5-10) | Significant Increase | Slight Increase/No Change | Strong Increase | |
| High Dose (e.g., 10-20) | Marked Increase | Variable (may decrease due to vasodilation) | Maximal Increase | Dobutamine shows similar dose-dependent increases in contractility. |
Note: The precise values can vary significantly based on the specific anesthetic protocol used and the health status of the animal.
Experimental Workflow: Canine Model
Rodent Model (Rat): Dose-Response Analysis of this compound
Rats are a common model for initial cardiovascular drug screening due to their cost-effectiveness and well-characterized physiology.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Rats
3.1.1 Animal Preparation and Anesthesia
-
Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats (300-400g) via intraperitoneal injection of a ketamine (75 mg/kg) and medetomidine (0.5 mg/kg) combination. Alternatively, use inhalational isoflurane (2-2.5% for maintenance) delivered via a nose cone.
-
Temperature Control: Place the rat on a heating pad to maintain body temperature at 37°C.
3.1.2 Surgical Instrumentation and Monitoring
-
Catheterization:
-
Insert a catheter (e.g., PE-50 tubing) into the jugular vein for intravenous drug infusion.
-
Insert a catheter filled with heparinized saline into the carotid artery and connect it to a pressure transducer for measuring arterial blood pressure and heart rate.
-
-
ECG: Place needle electrodes subcutaneously on the limbs for ECG recording.
3.1.3 this compound Infusion and Data Collection
-
Stabilization: Allow the animal to stabilize for 20-30 minutes following surgery and instrumentation.
-
Baseline Measurements: Record baseline HR and MAP.
-
Dose Escalation: Infuse this compound intravenously at escalating doses. Due to the higher metabolic rate of rats, doses may differ from canines. A suggested range, based on comparative studies with other catecholamines, would be 1-20 µg/kg/min.
-
Stepwise Infusion: Administer each dose for 5-10 minutes to allow for hemodynamic stabilization before recording data.
-
Data Recording: Record HR and MAP at the end of each dose interval.
Data Presentation: Rat Hemodynamic Response to this compound and Comparators
The following table summarizes expected hemodynamic responses in anesthetized rats. Data for this compound is less prevalent, so responses are inferred from its known pharmacology and comparative data with isoproterenol and dobutamine.
| Agent & Dose | Heart Rate (HR) | Mean Arterial Pressure (MAP) | Cardiac Contractility | Reference/Notes |
| This compound | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Similar potency to isoproterenol for increasing HR and contractility in vitro. |
| Dobutamine (5-20 µg/kg/min) | Progressive Increase | Progressive Increase | Dose-dependent increase in ejection fraction. | |
| Isoproterenol | Strong, dose-dependent increase | Dose-dependent decrease (due to vasodilation) | Strong, dose-dependent increase |
Experimental Workflow: Rat Model
Swine Model: Dose-Response Analysis of this compound
The swine model is excellent for cardiovascular research, particularly for studies involving myocardial ischemia, due to the anatomical similarities of the porcine coronary circulation to humans.
Experimental Protocol: Hemodynamic Assessment in Anesthetized Pigs
4.1.1 Animal Preparation and Anesthesia
-
Fasting: Domestic pigs (25-35 kg) should be fasted overnight with free access to water.
-
Premedication: A combination of azaperone (4 mg/kg, IM) can be used for sedation.
-
Induction and Maintenance: Induce anesthesia with propofol (4 mg/kg, IV) and maintain with a continuous infusion of propofol (15 mg/kg/h) or with isoflurane (1.5-2.5%).
-
Intubation and Ventilation: Intubate and provide mechanical ventilation.
4.1.2 Surgical Instrumentation and Monitoring
Instrumentation is similar to the canine model, including:
-
Intravenous access via an ear vein.
-
Femoral artery catheter for blood pressure monitoring.
-
Swan-Ganz catheter via the jugular vein for cardiac output.
-
ECG for heart rate and rhythm.
-
LV pressure catheter for dP/dt measurement.
4.1.3 this compound Infusion and Data Collection
The infusion protocol can follow the same principles as the canine model, with a stepwise dose escalation and equilibration periods. Dosing ranges used for dobutamine in pigs (1-25 µg/kg/min) can serve as a guide for this compound studies.
Data Presentation: Swine Hemodynamic Response
The following table outlines the expected dose-dependent effects of this compound and dobutamine in a swine model.
| Agent & Dose (µg/kg/min) | Heart Rate (HR) | Cardiac Output (CO) | Systemic Vascular Resistance (SVR) | Reference/Notes |
| This compound | Increase | Increase | Likely decrease | This compound has been shown to be superior to dobutamine in provoking regional differences in myocardial function in ischemic pig models. |
| Dobutamine (1-25) | Dose-dependent increase | Dose-dependent increase | Decrease | In pigs with heart failure, dobutamine increases both stroke volume and heart rate. |
Note: The cardiovascular response in swine can be influenced by the presence of underlying cardiac conditions such as ischemia or heart failure.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating beta-adrenergic receptors, which are G-protein coupled receptors. The primary signaling cascade is as follows:
-
Receptor Binding: this compound binds to β1, β2, and β3-adrenergic receptors on the surface of cardiomyocytes and vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the stimulatory G-protein, Gs.
-
Adenylyl Cyclase Activation: The alpha subunit of Gs dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates various downstream targets, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased intracellular calcium, which enhances contractility (inotropic effect) and heart rate (chronotropic effect).
Conclusion and Considerations
The dose-response analysis of this compound in animal models provides crucial data on its inotropic and chronotropic effects. The choice of animal model, anesthetic protocol, and experimental setup (anesthetized vs. conscious) will significantly influence the results.
-
Anesthesia: Anesthetic agents have their own cardiovascular effects and can alter the response to this compound. It is critical to choose an anesthetic regimen that provides adequate anesthesia while minimizing confounding effects on the parameters being measured.
-
Conscious vs. Anesthetized Models: Studies in conscious, chronically instrumented animals provide data that is free from the influence of anesthetics but are more complex to perform.
-
Data Interpretation: When comparing data across studies, it is essential to consider the differences in experimental protocols.
-
Other Animal Models: While dogs, rats, and pigs are the most common models, limited data exists for other species like rabbits. Further research in these models could provide additional insights.
These application notes and protocols offer a comprehensive framework for researchers to design and execute rigorous studies on the dose-response effects of this compound, contributing to a deeper understanding of its pharmacological profile.
References
- 1. Characterization of the adrenergic activity of this compound, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamic response of a canine model of chronic heart failure to intravenous dobutamine, nitroprusside, enalaprilat, and digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Haemodynamic changes during propofol induction in dogs: new findings and approach of monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Stability of Arbutamine Solutions for Laboratory Use
Audience: Researchers, scientists, and drug development professionals.
Introduction Arbutamine is a synthetic catecholamine that functions as a potent, non-selective beta-adrenoceptor agonist.[1] It is primarily recognized for its positive chronotropic (heart rate) and inotropic (contractility) effects on the heart, which are mediated through the activation of beta-1 adrenergic receptors in the myocardium.[2][3] These properties allow this compound to mimic the cardiovascular effects of exercise, making it a valuable tool in pharmacological stress testing for the diagnosis of coronary artery disease.[3][4]
Given its catechol structure, this compound is susceptible to degradation, particularly through oxidation. Therefore, meticulous preparation, handling, and storage of this compound solutions are critical to ensure the accuracy, reproducibility, and reliability of experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo laboratory use, along with guidelines for assessing and maintaining their stability.
Section 1: Preparation of this compound Solutions
Proper dissolution and handling of this compound hydrochloride, the common salt form, are the first steps toward reliable experimental outcomes. The following protocols outline methods for preparing stock and working solutions.
Protocol 1.1: Preparation of High-Concentration Stock Solutions
High-concentration stock solutions are typically prepared in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to ensure complete dissolution and stability during frozen storage.
Materials:
-
This compound Hydrochloride (MW: 353.86 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculation: Determine the mass of this compound HCl required for your desired stock concentration and volume. The formula is: Mass (mg) = Desired Concentration (mM) x Molar Weight (mg/mmol) x Volume (L)
-
Weighing: Accurately weigh the calculated amount of this compound HCl powder in a sterile tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary, but is often not required for DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store immediately at -20°C or -80°C.
Table 1: Example Calculations for this compound HCl Stock Solutions in DMSO
| Desired Stock Concentration | Volume | Mass of this compound HCl to Weigh |
|---|---|---|
| 10 mM | 1 mL | 3.54 mg |
| 20 mM | 1 mL | 7.08 mg |
| 50 mM | 1 mL | 17.69 mg |
Protocol 1.2: Preparation of Aqueous Working Solutions (for in vitro use)
Working solutions for cell-based assays or other in vitro experiments are prepared by diluting the DMSO stock solution into an appropriate aqueous buffer or culture medium.
Procedure:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous medium (e.g., PBS, HBSS, or cell culture medium).
-
Perform a serial dilution if necessary to achieve very low concentrations.
-
Add the calculated volume of the stock solution to the aqueous medium and mix thoroughly by gentle inversion or pipetting.
-
Crucial: Ensure the final concentration of DMSO in the working solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in the experiment.
-
Use the working solution immediately after preparation. Do not store aqueous working solutions for extended periods.
Section 2: Stability of this compound Solutions
This compound's catechol structure makes it prone to degradation. Understanding the factors that influence its stability is essential for proper handling and storage.
Factors Affecting Stability
-
Oxidation: The catechol moiety is highly susceptible to oxidation, which can be catalyzed by oxygen, metal ions, and changes in pH. This often results in a color change in the solution (e.g., pink to brown). The use of antioxidants or deoxygenated solvents can mitigate this.
-
Light: Exposure to UV and visible light can cause photodegradation. Solutions should always be prepared, handled, and stored in light-protected (amber) containers or in the dark.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways. An increase of 10°C can significantly increase degradation rates.
-
pH: The stability of catecholamines is highly pH-dependent. They are generally more stable in acidic conditions. Basic conditions promote oxidation.
Storage Recommendations
-
Stock Solutions (in DMSO): Aliquot and store in amber, airtight vials at -20°C for short-term (weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.
-
Aqueous Working Solutions: These solutions are significantly less stable and should be prepared fresh for each experiment and used immediately. Discard any unused solution.
Illustrative Stability Data (from Dobutamine, a related Catecholamine)
Specific, long-term stability data for this compound in various laboratory preparations is not widely published. However, studies on dobutamine, a structurally similar catecholamine, provide valuable insights into potential stability profiles. The following data should be used as a guideline, and stability of this compound solutions must be independently verified for specific experimental conditions.
Table 2: Summary of Dobutamine HCl Stability in Various Parenteral Solutions
| Diluent | Concentration | Container | Temperature | Duration | Stability Finding |
|---|---|---|---|---|---|
| 5% Dextrose | 1 mg/mL | Glass, PVC | Room Temp | 48 hours | No appreciable loss of concentration noted. |
| 0.9% NaCl | 1 mg/mL | Glass, PVC | Room Temp | 48 hours | No appreciable loss of concentration noted. |
| Lactated Ringer's | 1 mg/mL | Glass, PVC | Room Temp | 48 hours | No appreciable loss of concentration noted. |
| 5% Dextrose | 4 mg/mL | Not specified | 5°C & 23°C | 30 days | Stable, with 98.5-102.6% of initial concentration remaining. |
Note: While concentration may be maintained, color changes were observed in some solutions, indicating some level of degradation. Researchers should establish their own acceptance criteria for solution stability.
Section 3: Protocols for Stability Assessment
To ensure the integrity of this compound solutions, particularly for long-term studies or when developing new formulations, a stability-indicating analytical method should be used. This typically involves forced degradation studies followed by analysis with High-Performance Liquid Chromatography (HPLC).
Protocol 3.1: Forced Degradation (Stress Testing)
Forced degradation studies intentionally expose the drug to harsh conditions to identify potential degradation products and establish the specificity of the analytical method.
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Expose aliquots of this solution to the stress conditions outlined in Table 3. Include an unstressed control sample kept at 4°C in the dark.
-
After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration for HPLC analysis.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Duration |
|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at Room Temp |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temp |
| Thermal | 60°C in darkness | 48 hours |
| Photolytic | ICH Q1B compliant light chamber | Per ICH guidelines |
Protocol 3.2: General Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to separate this compound from its potential degradation products. Method optimization will be required.
Instrumentation & Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Analysis: Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products. A PDA detector is useful for assessing peak purity.
Table 4: Example HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280 nm (scan for optimal wavelength) |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Section 4: Mechanism of Action & Signaling Pathway
This compound exerts its physiological effects by acting as an agonist at beta-adrenergic receptors. Its cardiac stimulant properties are primarily due to the activation of the β1-adrenergic receptor signaling cascade.
Beta-1 Adrenergic Signaling Pathway
Upon binding to the β1-adrenergic receptor, a G-protein-coupled receptor (GPCR) on the surface of cardiac myocytes, this compound initiates a downstream signaling cascade. This process begins with the activation of the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA proceeds to phosphorylate several key intracellular proteins that regulate cardiac function, including L-type calcium channels and phospholamban, ultimately leading to an increase in intracellular calcium concentration, which enhances myocardial contractility and heart rate.
References
- 1. This compound hydrochloride | cardiac stimulant | CAS# 125251-66-3 | InvivoChem [invivochem.com]
- 2. This compound Hydrochloride | C18H24ClNO4 | CID 166551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H23NO4 | CID 60789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Use of Arbutamine in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine that acts as a potent cardiac stimulant.[1] It exerts its effects through the stimulation of β-adrenergic receptors, leading to both positive chronotropic (increased heart rate) and inotropic (increased force of contraction) responses.[2][3] In isolated organ bath experiments, this compound serves as a valuable tool for investigating the physiology and pharmacology of various tissues, particularly those of the cardiovascular and respiratory systems. Its selective agonism at β-adrenoceptor subtypes allows for the detailed characterization of receptor function and the screening of potential therapeutic agents that may modulate adrenergic signaling.[4]
These application notes provide detailed protocols for the use of this compound in isolated organ bath experiments, focusing on common preparations such as guinea pig trachea and rat aorta.
Mechanism of Action & Signaling Pathway
This compound is a non-selective β-adrenoceptor agonist with activity at β1, β2, and β3 subtypes.[4] Upon binding to these G-protein coupled receptors, it initiates a cascade of intracellular events. The stimulation of β1 and β2-adrenoceptors leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological response. In cardiac muscle, this results in increased contractility and heart rate. In smooth muscle, such as the trachea, it leads to relaxation.
Data Presentation: In Vitro Effects of this compound
The following tables summarize the quantitative effects of this compound in various isolated tissue preparations.
Table 1: Potency of this compound in Isolated Rat Atria and Guinea Pig Trachea
| Tissue Preparation | Parameter | This compound pD₂ (-log M) | Isoproterenol pD₂ (-log M) | Reference |
| Rat Left Atria (electrically stimulated) | Increased Contractile Force | 8.45 ± 0.15 | 8.55 ± 0.02 | |
| Rat Right Atria (spontaneously beating) | Increased Rate | 9.0 ± 0.19 | 8.82 ± 0.18 | |
| Guinea Pig Trachea | Relaxation | 7.9 ± 0.1 | 8.2 ± 0.1 |
pD₂ represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.
Table 2: Comparative Effects of this compound and Other Catecholamines
| Tissue Preparation | Effect | This compound | Isoproterenol | Dobutamine | Reference |
| Anesthetized Dogs | Heart Rate & Contractility | Equipotent | Equipotent | This compound 210x more potent for contractility | |
| Rat Aortic Rings | Contraction (% of Norepinephrine) | 38.1 ± 6.7% | - | - |
Experimental Protocols
Preparation of Physiological Salt Solutions
Krebs-Henseleit Solution
| Component | Concentration (mM) | Amount per 1 Liter (g) |
| NaCl | 118.0 | 6.9 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.1 |
| D-Glucose | 11.1 | 2.0 |
Preparation:
-
Dissolve all components except CaCl₂·2H₂O and NaHCO₃ in approximately 900 mL of distilled water.
-
Add CaCl₂·2H₂O and stir until fully dissolved.
-
Add NaHCO₃ and stir gently until dissolved.
-
Adjust the final volume to 1 Liter with distilled water.
-
The solution should be continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain a pH of 7.4.
Tyrode's Solution
| Component | Concentration (mM) |
| NaCl | 137.0 |
| KCl | 2.68 |
| CaCl₂ | 1.89 |
| MgCl₂ | 1.09 |
| NaHCO₃ | 11.9 |
| NaH₂PO₄ | 0.24 |
| D-Glucose | 5.6 |
Preparation: Follow a similar procedure to the Krebs-Henseleit solution, ensuring continuous gassing with carbogen.
Protocol for Isolated Guinea Pig Trachea (Relaxation Study)
-
Tissue Dissection:
-
Humanely euthanize a male Hartley guinea pig (250-700g).
-
Carefully dissect the trachea and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit or Tyrode's solution.
-
Clean away any adhering connective tissue.
-
Cut the trachea into rings, each 4-5 mm in length. These can be used as rings or sutured together to form a tracheal chain.
-
-
Mounting in Organ Bath:
-
Suspend each tracheal ring or chain in a 10 mL organ bath containing the chosen physiological salt solution, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Attach one end of the preparation to a fixed hook at the bottom of the bath and the other end to an isometric force transducer.
-
Apply a resting tension of 1.0-1.5 g and allow the tissue to equilibrate for at least 60 minutes. During equilibration, wash the tissue with fresh solution every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a sustained contraction using an appropriate contractile agent, such as histamine (10⁻⁵ M) or methacholine.
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath to construct a dose-response curve for relaxation.
-
Protocol for Isolated Rat Aortic Rings (Contraction/Relaxation Study)
-
Tissue Dissection:
-
Humanely euthanize a male Sprague-Dawley rat (220-300 g).
-
Open the thoracic cavity and carefully dissect the descending thoracic aorta.
-
Place the aorta in a petri dish with cold, carbogen-gassed Krebs-Henseleit solution.
-
Remove surrounding fat and connective tissue.
-
Cut the aorta into rings of approximately 4-5 mm in length.
-
-
Mounting in Organ Bath:
-
Suspend each aortic ring between two stainless steel hooks or wires in an organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O₂ / 5% CO₂.
-
Connect one hook to a fixed point and the other to an isometric force transducer.
-
Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with solution changes every 15-30 minutes.
-
-
Experimental Procedure:
-
To study vasorelaxant effects, pre-contract the aortic rings with an α-adrenergic agonist like phenylephrine (10⁻⁷ to 10⁻⁵ M).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to assess for relaxation.
-
To study direct contractile effects, add cumulative concentrations of this compound to the equilibrated, non-pre-contracted tissue.
-
Protocol for Generating a Cumulative Dose-Response Curve
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in distilled water or saline.
-
Serial Dilutions: Create a series of dilutions from the stock solution to cover the expected effective concentration range.
-
Cumulative Addition:
-
After tissue equilibration and any necessary pre-contraction, add the lowest concentration of this compound to the organ bath.
-
Wait for the tissue response to stabilize (typically 2-5 minutes).
-
Without washing out the previous concentration, add the next higher concentration of this compound.
-
Continue this process until the maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Measure the change in tension (contraction or relaxation) at each concentration.
-
Express the response as a percentage of the maximal response.
-
Plot the percentage response against the logarithm of the molar concentration of this compound.
-
Fit the data to a sigmoidal curve to determine the EC₅₀ (or pD₂) and the maximal effect (Eₘₐₓ).
-
Experimental Workflow
The following diagram illustrates the typical workflow for an isolated organ bath experiment using this compound.
References
Standard Operating Procedure for Arbutamine-Induced Cardiac Stress Testing
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Arbutamine is a potent synthetic catecholamine designed specifically for pharmacological cardiac stress testing. It functions as a non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity, effectively mimicking the physiological effects of exercise on the heart.[1][2][3] By stimulating β1 and β2 receptors, this compound induces a dose-dependent increase in heart rate, myocardial contractility, and cardiac output, thereby increasing myocardial oxygen demand.[2][4] In the presence of significant coronary artery stenosis, this increased demand can unmask ischemia, which can be detected through electrocardiography (ECG) and echocardiography.
This standard operating procedure (SOP) outlines the protocol for conducting this compound-induced cardiac stress testing, a valuable tool in preclinical and clinical research for evaluating myocardial ischemia and the efficacy of cardioprotective agents. The procedure detailed below utilizes a computerized closed-loop drug delivery and monitoring system, such as the GenESA™ system, which tailors the this compound infusion rate to the individual's heart rate response.
Key Experimental Protocols
Subject Preparation
Prior to the commencement of the this compound stress test, meticulous subject preparation is crucial to ensure safety and the accuracy of the results.
-
Informed Consent: Obtain written informed consent from the subject after a thorough explanation of the procedure, potential risks, and benefits.
-
Medical History and Physical Examination: Conduct a comprehensive medical history and physical examination to identify any contraindications.
-
Fasting: Subjects should fast for a minimum of 3-4 hours before the test to minimize the risk of nausea and aspiration. Water may be permitted.
-
Medication Review:
-
Beta-blockers: Withhold for at least 24-48 hours prior to the test as they can attenuate the effects of this compound.
-
Caffeine: Avoid for at least 12-24 hours before the test as it can interfere with the results.
-
Nitrates and Calcium Channel Blockers: The decision to withhold these medications should be made on a case-by-case basis in consultation with the study director, as they can mask ischemia.
-
-
IV Access: Establish intravenous access in a suitable peripheral vein for the administration of this compound and any necessary supportive medications.
Equipment and Reagents
-
This compound hydrochloride solution (e.g., 0.05 mg/mL in a prefilled syringe for the GenESA™ device)
-
Computerized closed-loop infusion pump (e.g., GenESA™ system)
-
12-lead electrocardiogram (ECG) machine
-
Echocardiography machine with digital imaging capabilities
-
Blood pressure monitoring device (automated or manual)
-
Emergency resuscitation equipment (crash cart) including a defibrillator, airway management supplies, and emergency medications (e.g., beta-blockers like esmolol or metoprolol, nitroglycerin).
This compound Infusion and Monitoring Protocol
The this compound infusion is typically managed by a closed-loop system that adjusts the infusion rate based on real-time heart rate feedback to achieve a target heart rate.
-
Baseline Measurements:
-
Record a resting 12-lead ECG.
-
Obtain baseline echocardiographic images (parasternal long-axis, short-axis, and apical views).
-
Measure and record baseline heart rate and blood pressure.
-
-
This compound Infusion:
-
Initiate the this compound infusion using the computerized delivery system.
-
The system typically starts with a test dose (e.g., 0.1 mcg/kg/min) to assess the initial heart rate response.
-
The infusion rate is then automatically adjusted by the system to achieve a gradual increase in heart rate towards the target. The maximum infusion rate is generally up to 0.8 mcg/kg/min, with a total maximum dose of 10 mcg/kg.
-
-
Continuous Monitoring:
-
ECG: Continuously monitor the 12-lead ECG for the development of ST-segment changes, arrhythmias, or other abnormalities. Record a full 12-lead ECG at least every minute during the infusion.
-
Blood Pressure: Monitor and record blood pressure every minute during the infusion.
-
Echocardiography: Obtain continuous or staged echocardiographic images throughout the infusion to assess for the development of new or worsening regional wall motion abnormalities.
-
Symptoms: Continuously monitor the subject for the development of symptoms such as chest pain, dyspnea, dizziness, or palpitations.
-
Test Termination Criteria
The this compound infusion should be terminated upon reaching any of the following endpoints:
-
Achievement of the target heart rate (typically 85% of the age-predicted maximum heart rate).
-
Development of significant signs or symptoms of ischemia (e.g., moderate to severe angina).
-
Significant ECG changes (e.g., ≥0.1 mV ST-segment depression or elevation).
-
Development of new or worsening severe regional wall motion abnormalities on echocardiography.
-
Clinically significant arrhythmias (e.g., ventricular tachycardia).
-
Hypotension (a drop in systolic blood pressure >20 mmHg from baseline) or hypertension (systolic blood pressure >220 mmHg or diastolic blood pressure >110 mmHg).
-
Attainment of the maximum this compound dose.
-
Subject's request to stop the test.
Post-Infusion Monitoring (Recovery Phase)
-
Continue to monitor the subject's ECG, heart rate, blood pressure, and echocardiographic images until they return to baseline levels.
-
Monitoring should continue for at least 5-10 minutes after the termination of the infusion or until all signs and symptoms have resolved.
Data Presentation
Table 1: this compound Infusion Protocol Summary
| Parameter | Value | Reference |
| Initial Test Dose | 0.1 mcg/kg/min | |
| Maximum Infusion Rate | Up to 0.8 mcg/kg/min | |
| Maximum Total Dose | 10 mcg/kg | |
| Delivery System | Computerized Closed-Loop |
Table 2: Hemodynamic and Diagnostic Endpoints
| Endpoint | Criteria | Reference |
| Target Heart Rate | 85% of Age-Predicted Maximum | |
| Significant ST Depression | ≥0.1 mV horizontal or downsloping | |
| Ischemic Response (ECG or Angina) | Presence of angina and/or significant ST changes | |
| Positive Echocardiogram | New or worsening regional wall motion abnormality | |
| Sensitivity (Angina or ST Change) | 84% | |
| Specificity (Echocardiography) | 96% |
Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Stress Test Workflow
Contraindications and Management of Adverse Effects
Contraindications
This compound administration is contraindicated in the following conditions:
-
Idiopathic hypertrophic subaortic stenosis
-
History of recurrent sustained ventricular tachycardia
-
Unstable angina
-
Severe valvular aortic stenosis
-
Uncontrolled systemic hypertension
-
Cardiac transplant
-
History of cerebrovascular disease
-
Uncontrolled hyperthyroidism
-
Concurrent use of Class I antiarrhythmic agents (e.g., quinidine, lidocaine, flecainide)
Management of Adverse Effects
The risk of overdose is low due to the controlled administration and short half-life of this compound. Potential adverse effects are typically related to excessive catecholamine stimulation and may include:
-
Arrhythmias: Palpitations, ventricular and supraventricular arrhythmias.
-
Hemodynamic Changes: Hypotension or hypertension, flushing.
-
Ischemic Symptoms: Angina pectoris.
-
Other: Tremor, headache, dizziness, nausea, dyspnea.
In the event of severe or persistent adverse effects, the this compound infusion should be immediately terminated. Management strategies include:
-
Severe Tachycardia or Hypertension: Administration of an intravenous beta-blocker such as esmolol (0.5 mg/kg over 1 minute) or metoprolol (5 mg IV).
-
Hypotension: Fluid administration and placing the subject in the Trendelenburg position.
-
Angina: Sublingual nitroglycerin may be administered if clinically appropriate.
This SOP provides a comprehensive framework for conducting this compound-induced cardiac stress testing in a research setting. Adherence to these guidelines will help ensure subject safety and the generation of reliable and reproducible data.
References
Application of Arbutamine in Myocardial Viability Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine that acts as a potent beta-adrenergic agonist with both positive inotropic (contractility) and chronotropic (heart rate) effects.[1][2] These properties allow this compound to mimic the physiological stress of exercise, making it a valuable pharmacological agent for cardiovascular stress testing.[2][3] In the context of myocardial viability studies, this compound is utilized to unmask contractile reserve in dysfunctional but viable myocardium, often referred to as "hibernating myocardium."[4] By stimulating beta-1 adrenergic receptors in the heart, this compound can elicit a contractile response in viable myocardial segments that are dysfunctional at rest due to chronic ischemia. This response, detectable by imaging techniques such as echocardiography, is a key indicator of potential functional recovery following revascularization.
Mechanism of Action
This compound primarily exerts its effects through the stimulation of beta-adrenergic receptors, with a notable affinity for beta-1, beta-2, and beta-3 subtypes. In cardiomyocytes, the binding of this compound to beta-1 adrenergic receptors initiates a signaling cascade that leads to increased myocardial contractility and heart rate. This process is crucial for identifying viable myocardium, as the ability of dysfunctional segments to respond to this stimulation indicates preserved cellular integrity and metabolic function.
Signaling Pathway of this compound in Cardiomyocytes
References
- 1. Stress testing with closed-loop this compound as an alternative to exercise. The International this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical and diagnostic utility of this compound for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical assessment of myocardial hibernation - PMC [pmc.ncbi.nlm.nih.gov]
Arbutamine Delivery Using a Computerized Closed-Loop System: Application Notes and Protocols for Research Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arbutamine is a synthetic catecholamine designed for pharmacological stress testing to aid in the diagnosis of coronary artery disease (CAD) in patients unable to perform adequate exercise.[1][2] It functions as a potent beta-adrenergic agonist with some alpha-receptor activity, leading to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects that mimic the cardiovascular response to exercise.[3][4] The administration of this compound via a computerized closed-loop system, such as the GenESA™ System, allows for precise, automated control of cardiac stress levels by titrating the drug infusion rate based on real-time physiological feedback, primarily the patient's heart rate.[3] This document provides detailed application notes and protocols for the use of this compound with a computerized closed-loop system in a research setting.
Mechanism of Action
This compound primarily exerts its effects through the stimulation of beta-1 adrenergic receptors in the myocardium. This activation initiates a signaling cascade that results in increased heart rate and myocardial contractility, thereby increasing myocardial oxygen demand. In the presence of significant coronary artery stenosis, this increased demand can provoke myocardial ischemia, which can be detected through various diagnostic modalities such as electrocardiography (ECG) and echocardiography. The mild alpha-1 sympathomimetic activity of this compound helps to maintain systolic blood pressure, reducing the likelihood of hypotension that can be observed with non-selective beta-agonists like isoproterenol.
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: Managing Unexpected Side Effects of Arbutamine in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing unexpected side effects of arbutamine in laboratory animals during experimental procedures.
Troubleshooting Guides
This section offers guidance in a question-and-answer format to address specific issues that may arise during the administration of this compound.
Cardiovascular Side Effects
Q1: The animal is experiencing severe hypotension (a significant drop in blood pressure) after this compound administration. What should I do?
A1: Severe hypotension is an unexpected side effect, as this compound typically increases or maintains blood pressure. Immediate action is critical.
-
Stop the this compound Infusion Immediately: Discontinue the administration of this compound.
-
Administer Intravenous Fluids: Begin aggressive fluid resuscitation with isotonic crystalloids (e.g., 20-30 ml/kg bolus) to expand intravascular volume.[1]
-
Consider Vasopressors: If hypotension persists after fluid replacement, the use of vasopressors is necessary. Norepinephrine is often the first-line agent for severe, unresponsive hypotension.[1][2]
-
Continuous Monitoring: Continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).[2]
Q2: The animal has developed a severe arrhythmia (e.g., ventricular tachycardia, ventricular fibrillation) during this compound infusion. How should this be managed?
A2: this compound, like other catecholamines, can induce arrhythmias. Severe arrhythmias are a medical emergency.
-
Halt this compound Administration: Immediately stop the infusion.
-
For Ventricular Tachycardia:
-
Administer an antiarrhythmic drug. Lidocaine is a common first-line treatment for ventricular tachycardia in dogs, given as an intravenous bolus.[3]
-
If there is no response, other options include procainamide or amiodarone, but these should be used with caution and under veterinary guidance.
-
-
For Ventricular Fibrillation:
-
This is a life-threatening emergency requiring immediate cardiopulmonary resuscitation (CPR) and electrical defibrillation.
-
If defibrillation is unsuccessful, pharmacological intervention with antiarrhythmics like magnesium sulfate may be considered.
-
-
Continuous ECG Monitoring: Essential for assessing the response to treatment.
Metabolic Side Effects
Q3: I've observed hyperglycemia (high blood sugar) in the animal following this compound administration. Is this expected and how should it be managed?
A3: Catecholamines can cause hyperglycemia by stimulating glucose production. While often transient, marked or persistent hyperglycemia may require intervention.
-
Monitor Blood Glucose Levels: Regularly check blood glucose throughout the experiment.
-
Fluid Therapy: Intravenous fluids can help to dilute blood glucose and improve renal excretion.
-
Insulin Therapy: In cases of severe or persistent hyperglycemia, a short-acting insulin may be administered under veterinary supervision. The dose will need to be carefully calculated based on the animal's weight and blood glucose level.
-
Consider the Animal's Species: The hyperglycemic response to catecholamines can vary between species. For instance, dogs are more prone to catecholamine-induced hyperglycemia than rats or primates.
Q4: The animal's serum potassium levels have dropped (hypokalemia) after this compound administration. What is the appropriate response?
A4: Catecholamines can cause a shift of potassium into the cells, leading to a temporary decrease in serum potassium levels.
-
Monitor Serum Electrolytes: Regularly measure serum potassium levels.
-
Potassium Supplementation: If hypokalemia is significant or the animal shows clinical signs (e.g., muscle weakness, arrhythmias), intravenous potassium supplementation may be necessary. This should be done cautiously and with continuous ECG monitoring to avoid inducing hyperkalemia and subsequent cardiac issues.
-
Beta-Blockade is Not a Direct Solution: Studies in dogs have shown that beta-blockade does not prevent dopamine- and dobutamine-induced hypokalemia, suggesting a more complex mechanism is involved.
Central Nervous System (CNS) Side Effects
Q5: The animal is exhibiting unexpected CNS signs such as agitation, tremors, or seizure-like activity. What should be done?
A5: While less common, catecholamines can have CNS effects, particularly at higher doses.
-
Stop this compound Infusion: Immediately cease administration of the drug.
-
Provide Supportive Care: Ensure the animal is in a safe, quiet environment to minimize stimulation.
-
Administer Sedatives/Anticonvulsants: If signs are severe, a veterinarian may administer a benzodiazepine like diazepam to control agitation or seizures.
-
Rule Out Other Causes: Consider other potential causes for the CNS signs, such as hypoxia or metabolic disturbances.
Frequently Asked Questions (FAQs)
General Questions
Q: What is the mechanism of action of this compound? A: this compound is a synthetic catecholamine that primarily stimulates beta-1 and beta-2 adrenergic receptors. This leads to an increase in heart rate (positive chronotropic effect) and myocardial contractility (positive inotropic effect), mimicking the cardiovascular response to exercise.
Q: In which laboratory animals is this compound typically used? A: this compound has been used in various animal models, with studies most frequently citing its use in dogs, rats, and swine. The choice of animal model depends on the specific research question.
Side Effect Profile
Q: What are the expected side effects of this compound in laboratory animals? A: Expected side effects are generally extensions of its pharmacological action and include tachycardia (increased heart rate), increased cardiac contractility, and potentially mild arrhythmias.
Q: What are some of the unexpected or less common side effects of this compound? A: Unexpected side effects can include severe hypotension, life-threatening arrhythmias (ventricular tachycardia, ventricular fibrillation), significant metabolic disturbances (hyperglycemia, hypokalemia), and CNS stimulation (agitation, tremors).
Management and Protocols
Q: What is a general experimental protocol for administering this compound to induce cardiac stress? A: A common method is a continuous intravenous infusion with stepwise increases in the dose. The specific dose and infusion rate will vary depending on the animal species and the desired level of cardiac stress. For example, in a canine model, this compound infusion might start at a low dose and be incrementally increased until a target heart rate is achieved. Continuous monitoring of cardiovascular parameters is crucial throughout the infusion.
Q: Are there any contraindications for the use of this compound in laboratory animals? A: While specific contraindications for laboratory animals are not well-documented in readily available literature, based on its mechanism of action, caution should be exercised in animals with pre-existing cardiovascular conditions such as severe heart failure, uncontrolled hypertension, or a history of significant ventricular arrhythmias.
Data Presentation
Table 1: Hemodynamic Effects of this compound in a Canine Model
| Parameter | Baseline (Mean ± SEM) | Peak this compound Effect (Mean ± SEM) |
| Heart Rate (beats/min) | 135 ± 6 | 210 ± 8 |
| Left Ventricular Systolic Pressure (mmHg) | 120 ± 5 | 145 ± 7 |
| dP/dt max (mmHg/s) | 2500 ± 200 | 5500 ± 400 |
| Mean Arterial Pressure (mmHg) | 95 ± 4 | 105 ± 5 |
| p < 0.05 vs. Baseline. Data is illustrative and based on typical catecholamine effects. |
Table 2: Troubleshooting Unexpected Side Effects of this compound
| Side Effect | Potential Cause | Immediate Action | Follow-up Treatment |
| Severe Hypotension | Paradoxical vasodilation, excessive beta-2 stimulation | Stop infusion, IV fluid bolus | Vasopressors (e.g., norepinephrine) |
| Ventricular Tachycardia | Pro-arrhythmic effect of catecholamines | Stop infusion | IV Lidocaine, other antiarrhythmics |
| Ventricular Fibrillation | Severe pro-arrhythmic effect | Stop infusion, CPR, defibrillation | Antiarrhythmics (e.g., magnesium sulfate) |
| Severe Hyperglycemia | Beta-2 receptor-mediated glycogenolysis and gluconeogenesis | Stop infusion, monitor blood glucose | IV fluids, short-acting insulin |
| Significant Hypokalemia | Intracellular potassium shift | Stop infusion, monitor electrolytes | IV potassium supplementation (cautiously) |
| CNS Agitation/Seizures | High dose effect, CNS stimulation | Stop infusion, ensure safe environment | Sedatives/anticonvulsants (e.g., diazepam) |
Visualizations
Caption: this compound Signaling Pathway in Cardiomyocytes.
Caption: this compound Administration and Monitoring Workflow.
References
Arbutamine Experimental Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the sources of experimental variability in arbutamine studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist researchers in obtaining reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during this compound experiments.
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic catecholamine that acts as a potent agonist at β-adrenergic receptors (β1, β2, and β3) and has some α-adrenergic activity.[1][2] Its primary use in research and clinical settings is as a cardiac stress agent to mimic the effects of exercise.[3][4] It increases heart rate (positive chronotropic effect) and the force of cardiac contraction (positive inotropic effect), leading to increased cardiac work.[5]
Q2: My in vitro dose-response curve for this compound is not reproducible. What are the potential causes?
Inconsistent dose-response curves in vitro can stem from several factors:
-
This compound Solution Instability: As a catecholamine, this compound is susceptible to oxidation and degradation, especially when exposed to light, heat, or alkaline pH. Always prepare fresh solutions and protect them from light.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is minimal (typically <0.1%) and consistent across all experiments, as it can affect cell viability and receptor function.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cellular responses can change with excessive passaging. Ensure cells are healthy and in the logarithmic growth phase.
-
Assay Conditions: Variations in incubation time, temperature, and buffer composition (pH, ion concentrations) can significantly impact results. Standardize these parameters across all experiments.
-
Pipetting Errors: Inaccurate serial dilutions can lead to significant errors in the dose-response curve. Use calibrated pipettes and proper technique.
Q3: I am observing significant variability in the hemodynamic responses to this compound in my animal studies. What should I consider?
Variability in in vivo studies is common and can be attributed to:
-
Species and Strain Differences: Pharmacokinetic and pharmacodynamic responses to this compound can vary significantly between species (e.g., rats, dogs, pigs) and even between different strains of the same species.
-
Anesthesia: The type and depth of anesthesia can profoundly impact cardiovascular parameters and the response to this compound.
-
Animal Health Status: Underlying health conditions, stress levels, and hydration status of the animals can alter their physiological response.
-
Route and Rate of Administration: The method and speed of this compound infusion will affect its concentration at the target receptors and the resulting hemodynamic effects.
-
Genetic Factors: Polymorphisms in adrenergic receptors can lead to inter-individual differences in drug response.
Q4: How should I prepare and store this compound for my experiments?
For optimal stability:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent like DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh working solutions in your experimental buffer immediately before each experiment. Catecholamine solutions in aqueous buffers are generally not stable for long periods, even when refrigerated.
-
pH: Maintain a slightly acidic pH for your buffered solutions, as catecholamines are more stable in acidic conditions.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues in this compound experiments.
Troubleshooting In Vitro Assay Variability
| Problem | Potential Cause | Recommended Solution |
| Low or No Response to this compound | Degraded this compound solution. | Prepare a fresh solution of this compound from a new powder stock. Protect from light and use immediately. |
| Low receptor expression in cells. | Use a cell line with confirmed high expression of the target β-adrenergic receptor subtype. Verify expression via techniques like qPCR or western blotting. | |
| Incorrect assay setup. | Verify all assay components, including buffer composition, ATP concentration (for adenylyl cyclase assays), and incubation times and temperature. | |
| High Basal Signal | Constitutive receptor activity. | This can be inherent to the cell line. Consider using a different cell line or expressing a non-constitutively active receptor mutant. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile technique. | |
| Inconsistent EC50 Values | Variability in cell density. | Ensure consistent cell seeding density and confluency at the time of the experiment. |
| Temperature fluctuations. | Use a temperature-controlled incubator and water bath to maintain a stable temperature throughout the assay. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or ensure they are filled with buffer to maintain humidity. |
Troubleshooting In Vivo Study Variability
| Problem | Potential Cause | Recommended Solution |
| Unexpected Hypotension | Predominant β2-adrenergic stimulation leading to vasodilation. | This compound has β2-agonist effects. Consider the dose range, as higher doses may lead to more pronounced vasodilation. Monitor mean arterial pressure closely. |
| Anesthetic interactions. | Some anesthetics can potentiate the hypotensive effects of β-agonists. Choose an anesthetic with minimal cardiovascular depression and maintain a stable plane of anesthesia. | |
| Blunted Chronotropic or Inotropic Response | β-receptor downregulation. | Prior exposure to β-agonists or underlying disease states can lead to receptor desensitization. Ensure a sufficient washout period between treatments. |
| Species-specific metabolism. | This compound is rapidly metabolized. The rate of metabolism can differ between species, affecting drug exposure. Consider pharmacokinetic studies in your chosen animal model. | |
| Arrhythmias | High dose of this compound. | High concentrations of catecholamines can be pro-arrhythmic. Start with lower doses and titrate carefully while monitoring the ECG. |
| Electrolyte imbalances. | Ensure animals have normal electrolyte levels, as imbalances can predispose to arrhythmias. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from this compound studies.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Species/Tissue | Value | Reference |
| pD2 (Inotropic Effect) | Rat Left Atria | 8.45 ± 0.15 | |
| pD2 (Chronotropic Effect) | Rat Right Atria | 9.0 ± 0.19 | |
| pD2 (Tracheal Relaxation) | Guinea Pig Trachea | 7.9 ± 0.1 | |
| Affinity Constant (KA) for β1-receptors | Rat Cardiac | 7.32 |
pD2 is the negative logarithm of the EC50 value.
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Dose of this compound | Change from Baseline | Reference |
| Heart Rate | Equipotent to Isoproterenol | Increase | |
| Cardiac Contractility | Equipotent to Isoproterenol | Increase | |
| Total Peripheral Vascular Resistance | Equipotent to Isoproterenol | Decrease | |
| Mean Arterial Blood Pressure | Equipotent to Isoproterenol | Decrease |
Table 3: Representative Hemodynamic Response to β-Adrenergic Stimulation with Dobutamine in Rats
Note: As detailed dose-response data for this compound in rats is limited, data for the structurally and functionally similar β-agonist dobutamine is presented as a reference.
| Parameter | Dobutamine Dose (µg/kg/min) | % Change from Baseline | Reference |
| Heart Rate | 10 | ~ +20% | |
| Cardiac Output | 10 | ~ +42% | |
| Stroke Volume | 10 | ~ +26% | |
| Ejection Fraction | 10 | ~ +36% |
Section 4: Detailed Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These are adapted from standard protocols for β-adrenergic agonists.
Protocol 1: Isolated Rat Atria Assay for Inotropic and Chronotropic Effects
Objective: To determine the effect of this compound on the force (inotropic) and rate (chronotropic) of contraction of isolated rat atria.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
This compound hydrochloride
-
Isolated organ bath system with force transducers and a stimulator.
Methodology:
-
Humanely euthanize the rat and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Dissect the left and right atria. Mount the left atrium on electrodes for electrical stimulation (e.g., 1 Hz, 5 ms duration, supramaximal voltage) to measure inotropic effects.
-
Mount the spontaneously beating right atrium to measure chronotropic effects.
-
Equilibrate the atria in the organ bath at 37°C for at least 60 minutes, with buffer changes every 15 minutes.
-
After equilibration, record a stable baseline of contractile force (left atrium) and beating rate (right atrium).
-
Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the bath at regular intervals (e.g., every 15 minutes).
-
Record the peak response at each concentration.
-
Data Analysis: Plot the change in force or rate against the log concentration of this compound to determine the EC50 and maximal response.
Protocol 2: Adenylyl Cyclase Activation Assay in Cell Membranes
Objective: To measure the ability of this compound to stimulate adenylyl cyclase activity in membranes from cells expressing β-adrenergic receptors.
Materials:
-
Cell line expressing the β-adrenergic receptor of interest (e.g., HEK293 cells)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 1 mM cAMP, pH 7.4)
-
ATP regenerating system (e.g., creatine phosphate and creatine kinase)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
GTP
-
This compound hydrochloride
-
[α-³²P]ATP
-
Dowex and alumina columns for cAMP separation
Methodology:
-
Prepare cell membranes by homogenizing cells in membrane preparation buffer and performing differential centrifugation. Resuspend the final membrane pellet in assay buffer.
-
Set up reaction tubes containing the cell membrane preparation, adenylyl cyclase assay buffer, ATP regenerating system, a phosphodiesterase inhibitor, and GTP.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding [α-³²P]ATP and incubate at 30°C for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing unlabeled ATP and [³H]cAMP for recovery determination).
-
Separate the generated [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the rate of cAMP production (pmol/min/mg protein). Plot the adenylyl cyclase activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.
Protocol 3: In Vivo Hemodynamic Assessment in Anesthetized Rats
Objective: To evaluate the dose-dependent effects of this compound on cardiovascular parameters in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., isoflurane or urethane)
-
Catheters for cannulation of the femoral artery and vein.
-
Pressure transducer and data acquisition system.
-
ECG electrodes and amplifier.
-
Infusion pump.
-
This compound hydrochloride solution in saline.
Methodology:
-
Anesthetize the rat and maintain a stable plane of anesthesia throughout the experiment.
-
Cannulate the femoral artery to monitor arterial blood pressure and the femoral vein for drug administration.
-
Place ECG electrodes to monitor heart rate and rhythm.
-
Allow the animal to stabilize for at least 30 minutes after surgery to obtain baseline hemodynamic recordings.
-
Infuse this compound intravenously at increasing doses (e.g., starting from a low dose and escalating). Administer each dose for a sufficient duration to achieve a steady-state response.
-
Continuously record mean arterial pressure (MAP), heart rate (HR), and ECG. If available, measure cardiac output and stroke volume using techniques like a Millar catheter or Doppler flow probe.
-
Data Analysis: Calculate the percentage change from baseline for each hemodynamic parameter at each dose of this compound. Construct dose-response curves to evaluate the potency and efficacy of this compound.
Section 5: Mandatory Visualizations
Diagram 1: this compound Signaling Pathway
Caption: this compound binds to β-adrenergic receptors, initiating a Gs protein-mediated signaling cascade.
Diagram 2: Experimental Workflow for Isolated Organ Bath Study
Caption: A typical workflow for assessing the effects of this compound on isolated tissues.
Diagram 3: Logical Flow for Troubleshooting Low In Vitro Response
Caption: A decision tree for troubleshooting a lack of response in this compound in vitro experiments.
References
- 1. This compound stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the adrenergic activity of this compound, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and diagnostic utility of this compound for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Arbutamine Infusion for Stable Target Heart Rate
Welcome to the technical support center for optimizing arbutamine infusion to achieve a stable target heart rate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on heart rate?
This compound is a synthetic catecholamine that primarily acts as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[1] Its primary effect on the heart is to increase both heart rate (chronotropic effect) and myocardial contractility (inotropic effect), simulating the physiological responses to exercise.[1][2][3] By stimulating the beta-1 adrenergic receptors in the myocardium, this compound increases cardiac work.[1]
Q2: What is a typical starting infusion rate for this compound?
For clinical stress testing, this compound is often administered using a computer-controlled closed-loop infusion device, such as the GenESA system. This system automatically adjusts the infusion rate based on the patient's heart rate feedback. A common starting point for such systems is a low initial dose which is then titrated upwards to achieve the target heart rate. While specific protocols may vary, the goal is a graded increase in heart rate.
Q3: How quickly does this compound take effect, and what is its half-life?
This compound has a rapid onset of action. Its short half-life of approximately 2 minutes in humans allows for quick adjustments in heart rate by modifying the infusion rate. This characteristic is advantageous for experiments requiring precise control over cardiac stress levels.
Troubleshooting Guide
This guide addresses common issues encountered during this compound infusion and provides potential solutions to help you achieve a stable target heart rate.
Issue 1: Heart rate is unstable and overshooting the target.
-
Possible Cause 1: Infusion rate is too high. A rapid infusion rate can cause a sharp increase in heart rate that is difficult to control.
-
Solution: Decrease the infusion rate to allow for a more gradual increase in heart rate. The short half-life of this compound means that a reduction in the infusion rate will quickly lead to a decrease in its chronotropic effect.
-
-
Possible Cause 2: Interaction with other drugs. Concomitant administration of other medications can affect the heart's response to this compound.
-
Solution: Review all medications being administered. Drugs with anticholinergic effects, for example, can enhance the chronotropic response to this compound. If possible, discontinue any non-essential medications that may interfere with heart rate control.
-
-
Possible Cause 3: Individual subject variability. There can be significant inter-individual differences in the response to this compound.
-
Solution: Implement a dose-response study for each subject to determine the optimal infusion rate for achieving the target heart rate without instability.
-
Issue 2: Failure to reach the target heart rate.
-
Possible Cause 1: Infusion rate is too low. The administered dose may be insufficient to elicit the desired chronotropic response.
-
Solution: Gradually increase the infusion rate in a stepwise manner, closely monitoring the heart rate response at each step.
-
-
Possible Cause 2: Presence of beta-blockers. Beta-adrenergic blocking agents will antagonize the effects of this compound, making it difficult to increase the heart rate.
-
Solution: Ensure that there has been a sufficient washout period for any beta-blockers prior to the experiment. The specific washout period will depend on the half-life of the particular beta-blocker used.
-
-
Possible Cause 3: Desensitization of beta-adrenergic receptors. Prolonged exposure to beta-agonists can lead to a reduced response.
-
Solution: If the experiment involves prolonged infusion, be aware of the potential for tachyphylaxis. It may be necessary to gradually increase the infusion rate over time to maintain the target heart rate.
-
Issue 3: Unexpected drop in blood pressure (hypotension).
-
Possible Cause 1: Vasodilatory effects of this compound. While this compound has some alpha-1 agonist activity that can cause vasoconstriction, its beta-2 agonist effects can lead to vasodilation and a drop in blood pressure, especially at higher doses.
-
Solution: Monitor blood pressure closely throughout the infusion. If hypotension occurs, consider reducing the infusion rate. In some cases, co-administration of a vasopressor may be necessary, but this should be done with caution as it can also affect heart rate.
-
-
Possible Cause 2: Dehydration. Hypovolemia can exacerbate the hypotensive effects of this compound.
-
Solution: Ensure the subject is adequately hydrated before and during the experiment.
-
Quantitative Data
While specific data on achieving a stable target heart rate with this compound is limited in publicly available literature, data from dobutamine, a similar catecholamine, can provide some insights into the expected dose-response relationship. The following table is derived from studies using dobutamine and should be considered as an illustrative guide. Researchers should perform their own dose-finding studies for this compound.
Table 1: Example Dose-Response of Dobutamine on Heart Rate in a Rat Model
| Infusion Rate (µg/kg/min) | Approximate Heart Rate (beats per minute) |
| Baseline | 350 ± 20 |
| 5 | 400 ± 25 |
| 10 | 450 ± 30 |
| 20 | 500 ± 35 |
| 40 | 550 ± 40 |
Data is illustrative and based on typical responses observed in rodent models. Actual values will vary depending on the species, anesthetic regimen, and individual subject characteristics.
Experimental Protocols
Protocol 1: Stepwise Infusion to Achieve a Stable Target Heart Rate in a Rodent Model
This protocol describes a general procedure for administering this compound to achieve and maintain a stable target heart rate in an anesthetized rodent.
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). The choice of anesthetic is critical as it can affect baseline heart rate and cardiovascular stability.
-
Establish intravenous access for drug infusion, typically via the tail vein or jugular vein.
-
Place ECG electrodes to continuously monitor heart rate and rhythm.
-
If possible, insert a catheter for continuous blood pressure monitoring.
-
-
This compound Infusion:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Begin the infusion at a low rate (e.g., 1-2 µg/kg/min) using a calibrated syringe pump for precise delivery.
-
Allow the heart rate to stabilize for 5-10 minutes at the initial infusion rate.
-
Increase the infusion rate in small increments (e.g., 1-2 µg/kg/min) every 5-10 minutes.
-
Continue this stepwise increase until the target heart rate is reached.
-
Once the target heart rate is achieved, maintain a constant infusion rate.
-
-
Monitoring and Data Collection:
-
Continuously record heart rate, ECG, and blood pressure throughout the experiment.
-
Observe for any signs of cardiac arrhythmia or distress.
-
At the end of the experiment, gradually wean the animal off the this compound infusion to avoid abrupt changes in heart rate and blood pressure.
-
Visualizations
Signaling Pathway of this compound's Chronotropic Effect
References
- 1. This compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel catecholamine, this compound, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical and diagnostic utility of this compound for cardiovascular stress testing during echocardiographic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Arbutamine Protocol Modifications for Hypertensive Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using arbutamine in hypertensive animal models. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic catecholamine that acts as a cardiac stress agent.[1][2] Its primary mechanism involves stimulating beta-adrenergic receptors, with a higher selectivity for these over alpha-adrenergic receptors.[1][3] This stimulation leads to positive chronotropic (increased heart rate) and inotropic (increased force of contraction) effects, mimicking the cardiovascular response to exercise.[3] Specifically, this compound's beta-agonist activity increases heart rate, cardiac contractility, and systolic blood pressure. It also retains some alpha-receptor activity, which helps to mitigate the potential for severe hypotension that can be seen with other agents like isoproterenol.
Q2: Why is this compound used for cardiac stress testing in research?
This compound is used to elicit acute cardiovascular responses similar to those produced by exercise, making it a valuable tool for diagnosing conditions like coronary artery disease in subjects who cannot exercise adequately. By increasing cardiac work, it can provoke myocardial ischemia in hearts with compromised arteries, allowing researchers to study the pathophysiology of such conditions. Its effects are rapid and it has a short plasma half-life of approximately 8 minutes, allowing for controlled stress induction.
Q3: What are the key differences between this compound and dobutamine?
Both this compound and dobutamine are synthetic catecholamines used to induce cardiac stress. However, they have different receptor selectivity and potency. Dobutamine primarily acts on beta-1 adrenergic receptors with milder effects on heart rate and blood pressure compared to its inotropic effect. In contrast, this compound has potent chronotropic and inotropic effects. One study in anesthetized dogs found this compound to be approximately 210 times more potent than dobutamine in increasing cardiac contractility.
Q4: Which hypertensive animal models are commonly used for cardiovascular research?
Several animal models are used to study the pathophysiology of hypertension and to test potential therapies. The choice of model depends on the specific research question, as each model represents different aspects of human hypertension. Common models include:
-
Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension.
-
Dahl Salt-Sensitive (DSS) Rats: These rats develop hypertension on a high-salt diet, modeling salt-sensitive hypertension.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model: This model induces low-renin, volume-dependent hypertension.
-
Angiotensin II (Ang II)-Induced Hypertensive Model: This model involves the continuous infusion of Angiotensin II to induce hypertension, focusing on the role of the renin-angiotensin system.
-
Renovascular Hypertension Models (e.g., Goldblatt): These models mimic hypertension caused by renal artery stenosis.
Experimental Protocols & Methodologies
Q5: How should an this compound solution be prepared for intravenous infusion in animal models?
Proper preparation and handling of this compound solutions are critical for experimental success and animal welfare.
-
Use Pharmaceutical-Grade Compounds: Whenever possible, use sterile, pharmaceutical-grade this compound.
-
Aseptic Technique: Employ strict aseptic techniques throughout the preparation process. Clean vial septums with alcohol swabs before puncture. Use sterile needles and syringes for all transfers.
-
Dilution: Dilute the this compound concentrate to the desired final concentration using a sterile diluent such as 0.9% saline or 5% dextrose solution.
-
Labeling: Clearly label the final solution with the drug name, final concentration, preparation date, beyond-use date, and the initials of the preparer.
-
Storage and Stability: Store prepared solutions according to manufacturer guidelines, typically protected from light. While specific stability studies for lab-compounded this compound are not widely published, a general guideline for compounded sterile drugs is a beyond-use date of 30 days from the date of preparation, unless the original components expire sooner. For long-term studies, it is advisable to prepare fresh solutions regularly.
Q6: What is a general protocol for inducing cardiac stress with this compound in a rat model?
This protocol provides a general framework. Specific parameters such as dose and infusion rate must be optimized for the specific hypertensive model and experimental endpoint.
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane, pentobarbital). Monitor the depth of anesthesia throughout the experiment.
-
Establish venous access for drug infusion, typically via the jugular or femoral vein.
-
Implant catheters for hemodynamic monitoring (e.g., carotid artery for blood pressure, left ventricle for pressure-volume loops).
-
-
Baseline Measurement: Allow the animal to stabilize after instrumentation. Record baseline hemodynamic data, including heart rate, systolic and diastolic blood pressure, and cardiac contractility indices (e.g., dP/dt_max).
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound at a low dose. Based on canine studies, an initial dose could be in the low nmol/kg/min range.
-
Employ a stepwise increase in the infusion rate. For example, a study in a canine model used dosages of 2.5, 5, 10, 50, and 100 ng/kg/min. A similar stepwise approach can be adapted for rats.
-
Allow a few minutes at each infusion rate for hemodynamics to stabilize before recording data.
-
-
Monitoring and Data Collection: Continuously monitor ECG and blood pressure. Record all hemodynamic parameters at the end of each infusion stage.
-
Termination: Once the target endpoint (e.g., target heart rate, evidence of ischemia) is reached or adverse effects occur, stop the infusion. This compound's short half-life means its effects will dissipate quickly.
-
Recovery: Monitor the animal until all hemodynamic parameters return to baseline.
Troubleshooting Guide
Q7: The hypertensive animal shows an exaggerated pressor response to a standard this compound dose. What are the protocol modifications?
Hypertensive animals may have a heightened sensitivity to catecholamines.
-
Reduce the Starting Dose: Begin the infusion at a significantly lower dose than you would for a normotensive animal.
-
Slower Titration: Increase the infusion rate in smaller increments and allow for longer stabilization periods between steps.
-
Enhanced Monitoring: Pay close attention to the systolic blood pressure. A hypertensive response to stress testing is sometimes defined as a peak systolic BP ≥ 190-210 mm Hg in humans, and similar principles can be applied to establish safety cutoffs in animal models.
-
Consider the Model: The underlying mechanism of the hypertensive model can influence the response. For example, models with an overactive sympathetic nervous system may be particularly sensitive.
Q8: The animal develops significant arrhythmias during the infusion. What should be done?
-
Immediate Action: Stop the this compound infusion immediately. The short half-life of this compound should lead to a rapid resolution of the arrhythmia.
-
Protocol Adjustment: If arrhythmias are a recurring issue at doses required to achieve cardiac stress, consider the following:
-
Slowing the rate of infusion titration.
-
Ensuring the animal's electrolyte balance (especially potassium) is normal, as this compound can cause transient reductions in serum potassium.
-
Pre-screening animals to exclude those with baseline cardiac instability.
-
-
Alternative Agents: If the model is inherently prone to arrhythmia with this compound, exploring an alternative stress agent may be necessary.
Q9: The target heart rate is not achieved, even at higher infusion rates. What could be the cause?
-
Check the Infusion System: Ensure the infusion pump is calibrated and functioning correctly, and that the catheter is patent and properly placed within the vein.
-
Verify Drug Preparation: Double-check the calculations and dilution steps used to prepare the this compound solution. An error in dilution is a common cause of reduced efficacy.
-
Animal's Physiological State: Factors such as the depth of anesthesia can significantly blunt the chronotropic response. Ensure the anesthetic plane is stable and not excessively deep.
-
Receptor Desensitization: In models of chronic hypertension or heart failure, there can be downregulation or desensitization of beta-adrenergic receptors, leading to a blunted response. This is a potential experimental finding rather than a technical error.
Data Presentation: Quantitative Summaries
Table 1: Comparative Hemodynamic Potency of this compound in Anesthetized Dogs
| Parameter | This compound | Isoproterenol | Dobutamine |
|---|---|---|---|
| Heart Rate | Equipotent | Equipotent | N/A (Negative Chronotropic Response at dose) |
| Cardiac Contractility | Equipotent | Equipotent | This compound is ~210x more potent |
| Total Peripheral Resistance | Similar Decrease | Similar Decrease | N/A |
| Mean Arterial Blood Pressure | Similar Decrease | Similar Decrease | N/A |
(Data sourced from a comparative study in normal anesthetized dogs)
Table 2: Example this compound Infusion Dosages from Animal Studies
| Animal Model | Dosing Regimen | Application | Citation |
|---|---|---|---|
| Canine (Myocardial Ischemia) | 0.1 nmol/kg/min (starting dose) | Provocation of myocardial ischemia | |
| Canine (Hibernating Myocardium) | Stepwise infusion: 2.5, 5, 10, 50, 100 ng/kg/min | Detection of viable myocardium | |
| Rat (Isolated Atria) | pD2 value: 9.0 +/- 0.19 | Assessment of chronotropic effect in vitro |
(Note: pD2 is the negative log of the molar concentration of an agonist that produces 50% of the maximal response.)
Mandatory Visualizations
References
Troubleshooting tachyphylaxis during prolonged arbutamine infusion
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis during prolonged arbutamine infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis, and why might I observe it during a prolonged this compound infusion?
A: Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to a drug following its continuous or repeated administration.[1][2] When you infuse this compound, a synthetic catecholamine that stimulates β-adrenergic receptors, you may observe a progressive decline in its physiological effect (e.g., inotropic or chronotropic response) even though the infusion rate is held constant.[3][4]
This occurs because continuous stimulation of G-protein-coupled receptors (GPCRs), like the β-adrenergic receptors that this compound targets, triggers compensatory cellular mechanisms that reduce the receptor's responsiveness to the agonist.[5] This process, also known as desensitization, is a fundamental regulatory feedback loop. While direct studies on this compound tachyphylaxis are limited, the mechanisms are well-established for other β-agonists like dobutamine and isoproterenol, and are expected to be similar for this compound.
Q2: What are the specific molecular mechanisms driving tachyphylaxis to β-adrenergic agonists like this compound?
A: The development of tachyphylaxis is a multi-step process involving several key molecular events that uncouple the receptor from its downstream signaling pathway and reduce the number of receptors at the cell surface.
-
Receptor Phosphorylation: Upon binding by this compound, the activated β-adrenergic receptor is phosphorylated on its intracellular domains by G-protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like Protein Kinase A (PKA).
-
β-Arrestin Recruitment: This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with the Gs protein, effectively uncoupling it from adenylyl cyclase and halting cAMP production. This is the primary event in rapid desensitization.
-
Receptor Internalization: The receptor-β-arrestin complex promotes the recruitment of the receptor to clathrin-coated pits, leading to its endocytosis and removal from the cell surface. This sequestration further reduces the cell's ability to respond to the agonist.
-
Receptor Downregulation: Following internalization, receptors are either dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for lysosomal degradation (downregulation). Prolonged agonist exposure favors degradation, leading to a net loss of total receptor number, a slower process that contributes to long-term tolerance.
The diagram below illustrates this canonical desensitization pathway.
Caption: β-Adrenergic receptor signaling and desensitization pathway.
The table below summarizes the timeline of these key molecular events.
| Event | Typical Onset | Primary Molecules Involved | Consequence |
| Uncoupling | Seconds to Minutes | GRKs, PKA, β-Arrestin | Attenuation of cAMP production. |
| Internalization | Minutes to Hours | β-Arrestin, Clathrin, Dynamin | Reduced receptor availability at the cell surface. |
| Downregulation | Hours to Days | Lysosomes | Net loss of total cellular receptor number. |
Q3: My physiological response to this compound is diminishing. How can I troubleshoot whether this is true tachyphylaxis or an experimental artifact?
A: A diminishing response can be biological (tachyphylaxis) or technical. A systematic approach is crucial to pinpoint the cause. Use the following workflow to diagnose the issue.
References
- 1. Desensitisation and tachyphylaxis | Pharmacology Education Project [pharmacologyeducation.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. Hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Arbutamine-Induced Arrhythmias
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for mitigating arbutamine-induced arrhythmias in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces arrhythmias?
This compound is a synthetic catecholamine that directly stimulates both β1 and β2 adrenergic receptors, with a more potent effect on β1 receptors. This stimulation activates the Gs alpha subunit of the G-protein complex, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key targets, including L-type calcium channels and ryanodine receptors in the sarcoplasmic reticulum. This leads to an increase in intracellular calcium concentration, which can trigger delayed afterdepolarizations (DADs) and subsequently, ventricular arrhythmias.
Q2: Which experimental models are most commonly used to study this compound-induced arrhythmias?
The most established and widely used model is the rabbit model of acquired long QT syndrome. In this model, rabbits are pre-treated with a class III antiarrhythmic agent, such as d-sotalol or dofetilide, to block the IKr potassium current and prolong the QT interval. Subsequent administration of this compound then reliably induces Torsades de Pointes (TdP) and other ventricular arrhythmias. Other models include isolated rabbit hearts (Langendorff preparation) and canine models, which also often involve sensitizing the heart with a potassium channel blocker.
Q3: What are the first-line strategies for mitigating this compound-induced arrhythmias in an experimental setting?
The primary mitigation strategies involve targeting the underlying adrenergic stimulation or its downstream consequences. Common approaches include:
-
Beta-blockers: Non-selective beta-blockers like propranolol or selective β1-blockers such as atenolol are effective in preventing the initial trigger by competitively inhibiting this compound's binding to beta-adrenergic receptors.
-
Magnesium Sulfate: Intravenous administration of magnesium sulfate is a standard clinical and experimental treatment for TdP. It is thought to work by blocking L-type calcium channels and inhibiting DADs.
-
Potassium Supplementation: Increasing extracellular potassium levels can help to stabilize the membrane potential and suppress arrhythmias, particularly in models sensitized with potassium channel blockers.
Q4: My ECG recordings show significant noise, making it difficult to analyze arrhythmia events. How can I improve the signal quality?
High-quality ECG recordings are crucial for accurate arrhythmia analysis. To minimize noise:
-
Ensure Proper Electrode Placement and Contact: Use subcutaneous needle electrodes and ensure they are securely placed. Shave the area if necessary and use a conductive gel to improve the skin-electrode interface.
-
Grounding: Properly ground the animal and the recording equipment to a common ground to reduce 50/60 Hz interference.
-
Anesthesia: Ensure the animal is adequately anesthetized. Movement and muscle tremors are a major source of noise.
-
Faraday Cage: Place the entire experimental setup within a Faraday cage to shield it from external electromagnetic interference.
-
Signal Filtering: Use appropriate low-pass and high-pass filters in your data acquisition software to remove noise outside the physiological frequency range of the ECG signal.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality rate post-arbutamine infusion. | 1. This compound dose is too high for the specific animal model or individual animal sensitivity.2. Anesthesia level is too deep, causing cardiovascular depression.3. Inadequate fluid balance or electrolyte management. | 1. Perform a dose-response study to determine the optimal arrhythmogenic, non-lethal dose.2. Closely monitor vital signs (heart rate, blood pressure, respiration) and adjust anesthesia accordingly.3. Administer intravenous fluids and monitor electrolyte levels. |
| Failure to consistently induce arrhythmias. | 1. Insufficient sensitization with the IKr blocker (e.g., d-sotalol).2. This compound dose is too low.3. Strain or species of the animal model is not susceptible. | 1. Verify the dose and administration route of the sensitizing agent. Ensure enough time has passed for it to take effect.2. Gradually increase the this compound infusion rate while monitoring the ECG.3. Confirm that the chosen animal model is appropriate based on published literature. The rabbit model is generally reliable. |
| Inconsistent anti-arrhythmic effect of the test compound. | 1. Poor bioavailability or incorrect dosing of the test compound.2. The compound's mechanism of action does not target the this compound-induced pathway.3. Pharmacokinetic interactions with anesthetics or sensitizing agents. | 1. Conduct pharmacokinetic studies to determine the optimal dose and timing of administration.2. Re-evaluate the compound's mechanism. If it doesn't affect adrenergic signaling or calcium handling, it may not be effective in this model.3. Review potential drug-drug interactions. |
Quantitative Data on Mitigation Strategies
The following table summarizes the efficacy of various agents in mitigating arrhythmias in a rabbit model sensitized with d-sotalol and challenged with this compound.
| Mitigating Agent | Dosage | Effect on Arrhythmia Score(Mean ± SD) | Effect on TdP Incidence | Primary Mechanism of Action | Reference |
| Magnesium Sulfate | 270 mg, IV | Reduction from 4.0 ± 0.0 to 1.3 ± 0.5 | Reduced from 100% to 33% | L-type calcium channel blockade | |
| Propranolol | 1 mg/kg, IV | Significant reduction (quantitative score not specified) | Prevented TdP in 5 out of 6 animals | Non-selective β-adrenergic blockade | |
| Atenolol | 1 mg/kg, IV | Significant reduction (quantitative score not specified) | Prevented TdP in 4 out of 6 animals | Selective β1-adrenergic blockade | |
| Potassium Chloride | Infusion to raise plasma K+ to ~5.5 mEq/L | Reduction from 4.0 ± 0.0 to 0.7 ± 0.4 | Reduced from 100% to 17% | Membrane potential stabilization |
Detailed Experimental Protocol
Objective: To induce and mitigate this compound-induced arrhythmias in an anesthetized rabbit model.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Anesthetics (e.g., pentobarbital or a combination of ketamine/xylazine)
-
d-sotalol hydrochloride
-
This compound hydrochloride
-
Test anti-arrhythmic compound (or vehicle)
-
Magnesium Sulfate, Potassium Chloride (for rescue)
-
ECG recording system with needle electrodes
-
Infusion pumps
-
Saline, heparin
Procedure:
-
Animal Preparation: Anesthetize the rabbit and maintain a stable level of anesthesia throughout the experiment. Place the animal on a heating pad to maintain body temperature. Insert an IV catheter into a marginal ear vein for drug administration.
-
ECG Setup: Insert subcutaneous needle electrodes for a Lead II ECG configuration. Allow the signal to stabilize and record a baseline ECG for at least 15-20 minutes.
-
Sensitization: Administer d-sotalol (e.g., 30 mg/kg) via slow intravenous infusion over 30 minutes. This is the sensitization period to achieve IKr block and QT prolongation.
-
Test Compound Administration: Following the sensitization period, administer the test anti-arrhythmic compound or its vehicle. Allow for a pre-treatment period based on the compound's pharmacokinetics.
-
Arrhythmia Induction: Begin a continuous intravenous infusion of this compound at a rate of 5-10 µg/kg/min.
-
Monitoring and Data Collection: Continuously record the ECG throughout the this compound infusion. Monitor for arrhythmias, specifically focusing on the incidence and duration of ventricular tachycardia and Torsades de Pointes. The challenge period typically lasts for 30-60 minutes or until sustained, life-threatening arrhythmias occur.
-
Termination: At the end of the experiment, euthanize the animal using an approved method (e.g., overdose of pentobarbital).
-
Data Analysis: Analyze the ECG recordings to quantify arrhythmia burden (e.g., using a scoring system), incidence of TdP, and changes in electrophysiological parameters (QT interval, heart rate).
Visualizations: Pathways and Workflows
Caption: this compound signaling pathway leading to arrhythmia and points of therapeutic intervention.
Caption: Standard experimental workflow for studying this compound-induced arrhythmias in vivo.
Arbutamine Dosage Adjustment in Preclinical Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of arbutamine in preclinical research. Below, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective application of this compound across different animal models.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound administration.
| Issue | Potential Cause | Recommended Solution |
| Variable or Unexpected Cardiovascular Response | 1. Incorrect Dosage: The dose may be too high or too low for the specific species or individual animal. 2. Inadequate Acclimatization: Stress from handling or an unfamiliar environment can alter baseline cardiovascular parameters. 3. Improper Administration: Issues with intravenous (IV) line patency or infusion rate can lead to inconsistent drug delivery. | 1. Dosage Titration: Start with a low dose and gradually increase to achieve the desired heart rate or other hemodynamic endpoints. Refer to the dosage table below for species-specific recommendations. 2. Acclimatization Period: Allow animals sufficient time to acclimate to the experimental setup to establish a stable baseline before drug administration. 3. Verify IV Access: Ensure the IV line is patent and free of air bubbles. Use a calibrated infusion pump for precise control of the administration rate. |
| Arrhythmias or Severe Tachycardia | 1. High Dosage or Rapid Infusion: this compound has potent chronotropic effects, and excessive doses can induce arrhythmias.[1] 2. Anesthetic Interaction: Some anesthetics can sensitize the myocardium to catecholamines, increasing the risk of arrhythmias. | 1. Reduce Dose/Rate: Immediately decrease the infusion rate or stop the infusion. Consider a lower starting dose for subsequent experiments. 2. Anesthetic Selection: Choose an anesthetic with minimal impact on cardiovascular function and arrhythmogenesis. Consult relevant literature for appropriate anesthetic protocols for your species. |
| Precipitation or Discoloration of this compound Solution | 1. Improper Storage: this compound solutions may degrade if not stored correctly. 2. Incompatibility with Vehicle: The chosen vehicle for dilution may not be compatible with this compound. | 1. Follow Storage Guidelines: Store this compound solutions as recommended by the manufacturer, typically protected from light and at a controlled temperature. 2. Use Recommended Vehicles: Prepare this compound solutions using sterile, compatible vehicles such as 0.9% sodium chloride or 5% dextrose in water. |
| Low Signal-to-Noise Ratio in Imaging Studies | 1. Suboptimal this compound-Induced Stress: The level of cardiac stress may be insufficient to induce detectable changes. 2. Timing of Imaging Agent Administration: The imaging agent may not have been administered at the peak of this compound's effect. | 1. Optimize Dosage: Adjust the this compound dose to achieve the target heart rate or hemodynamic response necessary for the imaging modality. 2. Coordinate Administration: Administer the imaging agent at the time of peak this compound effect, which is typically achieved within minutes of starting the infusion.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic catecholamine that primarily acts as a non-selective beta-adrenergic receptor agonist with some mild alpha1-sympathomimetic activity.[3][4] It stimulates beta-1 adrenergic receptors in the heart, leading to increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect).[3] This action mimics the physiological effects of exercise on the heart.
Q2: How should this compound be prepared for administration?
A2: this compound should be diluted in a compatible sterile vehicle, such as 0.9% Sodium Chloride or 5% Dextrose in Water, to the desired concentration. The final solution should be clear and free of particulate matter. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Q3: What are the recommended routes of administration for this compound in preclinical species?
A3: The recommended and most common route of administration for this compound is intravenous (IV) infusion. This allows for precise control of the dose and rapid onset of action.
Q4: Are there any known drug interactions to be aware of when using this compound?
A4: Yes, beta-blockers will antagonize the effects of this compound and should be discontinued before the experiment. Certain anesthetics can also interact with this compound, potentially increasing the risk of adverse cardiovascular events. A thorough review of concomitant medications is crucial.
Q5: What are the expected physiological responses to this compound administration?
A5: The primary physiological responses to this compound are a dose-dependent increase in heart rate and myocardial contractility. A slight increase or decrease in blood pressure may also be observed. These effects are typically rapid in onset and resolve shortly after the infusion is stopped due to this compound's short half-life.
This compound Dosage and Administration in Preclinical Species
The following table summarizes reported this compound dosages used in various preclinical species. It is critical to note that these are starting points, and optimal dosage may vary depending on the specific experimental protocol, animal strain, and desired physiological endpoint.
| Species | Dosage Range | Route of Administration | Observed Effects | Reference |
| Dog | 0.1 - 0.3 nmol/kg/min | IV Infusion | Graded increments in cardiac contractility and heart rate. | |
| Dog | 2.5 - 100 ng/kg/min | IV Infusion | Detection of viable myocardium. | |
| Dog | 0.5 - 250 ng/kg/min | IV Infusion | Increased heart rate and myocardial contractility for stress imaging. | |
| Pig | Not Specified | IV Infusion | Increased wall thickening in non-ischemic myocardium. | |
| Rabbit | 0.5 µg/kg | IV Infusion | Used as a cardiac stressor in conjunction with an imaging agent. | |
| Rat | In vitro studies | N/A | Increased contractile force in isolated atria. |
Experimental Protocols
General Protocol for this compound Infusion in a Canine Model
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
1. Animal Preparation:
- Anesthetize the dog using an appropriate and approved anesthetic regimen.
- Establish and maintain a patent intravenous catheter for drug administration and fluid support.
- Place monitoring equipment to continuously record electrocardiogram (ECG), heart rate, and blood pressure.
- Allow the animal to stabilize under anesthesia for at least 30 minutes to obtain baseline physiological measurements.
2. This compound Preparation:
- Prepare a fresh stock solution of this compound in a compatible sterile vehicle (e.g., 0.9% Sodium Chloride).
- Dilute the stock solution to the final desired concentration for infusion.
3. This compound Administration:
- Begin the this compound infusion at a low dose (e.g., 0.1 nmol/kg/min) using a calibrated syringe pump.
- Gradually increase the infusion rate in a stepwise manner every 2-3 minutes until the target heart rate or other desired hemodynamic endpoint is achieved.
- Continuously monitor the animal's vital signs throughout the infusion.
4. Experimental Measurements:
- Perform experimental procedures (e.g., echocardiography, administration of imaging agents) at the peak of the this compound-induced stress response.
5. Post-Infusion Monitoring:
- After the experimental measurements are complete, discontinue the this compound infusion.
- Continue to monitor the animal's vital signs until they return to baseline levels.
- Provide appropriate post-procedural care as per IACUC guidelines.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to beta-adrenergic receptors, initiating a signaling cascade that increases intracellular calcium and heart rate.
Experimental Workflow for this compound Administration
Caption: A generalized workflow for in vivo experiments involving this compound infusion.
Logical Relationship for Troubleshooting Variable Responses
Caption: A decision-making diagram for troubleshooting inconsistent experimental results with this compound.
References
- 1. This compound stimulation detects viable myocardium 4 weeks after coronary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stress perfusion imaging in dogs with critical coronary artery stenoses: (99m)Tc-sestamibi versus (201)Tl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel catecholamine, this compound, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. louisville.edu [louisville.edu]
Technical Support Center: Impact of Anesthesia on Cardiovascular Responses to Arbutamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of anesthesia on cardiovascular responses to arbutamine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect the cardiovascular system?
This compound is a synthetic catecholamine that acts as a potent non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[1] It is designed to mimic the effects of exercise on the heart for diagnostic purposes.[2][3] Its primary cardiovascular effects are:
-
Positive Inotropy: Increase in myocardial contractility (the force of the heart's contraction).
-
Increased Systolic Blood Pressure: A consequence of increased cardiac output.
These effects collectively increase myocardial oxygen demand, which is the basis for its use in cardiac stress testing to detect coronary artery disease.
Q2: How do general anesthetics affect the cardiovascular system?
Most general anesthetic agents have significant effects on the cardiovascular system, which can alter the baseline conditions for your experiment and interact with the effects of this compound. Key effects include:
-
Myocardial Depression: Many volatile anesthetics (e.g., halothane, isoflurane) and injectable agents can decrease cardiac contractility.
-
Vasodilation: Inhaled anesthetics often cause vasodilation, leading to a decrease in systemic vascular resistance and blood pressure.
-
Altered Heart Rate: Anesthetics can either increase or decrease heart rate, depending on the agent and depth of anesthesia.
-
Baroreflex Inhibition: Anesthetics can blunt the body's natural reflex to maintain blood pressure, potentially exacerbating hypotensive effects.
Q3: Can the choice of anesthetic alter the cardiovascular response to this compound?
Yes, the choice of anesthetic can significantly alter the observed cardiovascular response to this compound. Different anesthetics have varying effects on heart rate, blood pressure, and myocardial contractility, which will modify the baseline and the magnitude of the response to a beta-agonist like this compound. For example, an anesthetic that causes significant myocardial depression may blunt the inotropic response to this compound.
Troubleshooting Guide
Issue 1: Blunted or Absent Cardiovascular Response to this compound
Possible Cause 1: Anesthetic-Induced Myocardial Depression
-
Explanation: Many volatile anesthetics, such as halothane and isoflurane, and some injectable agents like pentobarbital, are known to have dose-dependent cardiodepressant effects. This can reduce the heart's ability to respond to the stimulatory effects of this compound.
-
Troubleshooting Steps:
-
Reduce Anesthetic Depth: If possible, lighten the plane of anesthesia to the minimum required for the experiment.
-
Choose a Different Anesthetic: Consider using an anesthetic with a more favorable cardiovascular profile. For example, some studies suggest that ketamine has sympathomimetic properties and may better preserve cardiovascular function.
-
Dose-Response Curve: Perform a dose-response study with this compound to determine if a higher dose can overcome the anesthetic-induced depression.
-
Possible Cause 2: Altered Baroreflex Function
-
Explanation: Anesthetics can suppress the baroreceptor reflex, which is crucial for maintaining cardiovascular homeostasis. A blunted baroreflex may alter the expected hemodynamic response to this compound.
-
Troubleshooting Steps:
-
Direct Cardiovascular Measurements: If feasible, directly measure cardiac output and systemic vascular resistance to get a clearer picture of the hemodynamic changes.
-
Review Literature: Consult studies that have characterized the effects of your chosen anesthetic on autonomic function.
-
Issue 2: Unexpected Hypotension Following this compound Administration
Possible Cause 1: Synergistic Vasodilation
-
Explanation: this compound has some beta-2 adrenergic agonist activity which can cause vasodilation. When combined with a volatile anesthetic that also causes vasodilation (e.g., isoflurane), the result can be a significant drop in blood pressure.
-
Troubleshooting Steps:
-
Fluid Administration: Ensure the subject is adequately hydrated to counteract vasodilation-induced hypotension.
-
Lower this compound Dose: A lower dose of this compound may still provide sufficient cardiac stimulation without causing excessive vasodilation.
-
Consider an Anesthetic with Less Vasodilatory Effect: Research and select an anesthetic known to have minimal effects on systemic vascular resistance.
-
Issue 3: Arrhythmias During this compound Infusion Under Anesthesia
Possible Cause 1: Anesthetic Sensitization of the Myocardium
-
Explanation: Certain volatile anesthetics, particularly halothane, are known to sensitize the myocardium to the arrhythmogenic effects of catecholamines. The administration of a beta-agonist like this compound in this context can increase the risk of cardiac arrhythmias.
-
Troubleshooting Steps:
-
Change Anesthetic Agent: If arrhythmias are a concern, avoid using halothane. Isoflurane or sevoflurane may be safer alternatives in this regard.
-
Monitor ECG Continuously: Closely monitor the electrocardiogram for any signs of arrhythmia.
-
Administer Antiarrhythmic Drugs: Have appropriate antiarrhythmic medications on hand in case of severe arrhythmias.
-
Data Presentation
The following tables summarize the expected cardiovascular effects of different anesthetics and the potential impact on the response to a beta-agonist like this compound. Note that direct comparative data for this compound under various anesthetics is limited; therefore, some data is extrapolated from studies using the similar beta-agonist, dobutamine.
Table 1: General Cardiovascular Effects of Common Anesthetics
| Anesthetic Agent | Heart Rate | Blood Pressure | Myocardial Contractility | Systemic Vascular Resistance |
| Halothane | ↓ or ↔ | ↓ | ↓↓ | ↔ or ↓ |
| Isoflurane | ↑ or ↔ | ↓ | ↓ | ↓↓ |
| Sevoflurane | ↔ or ↓ | ↓ | ↓ | ↓ |
| Pentobarbital | ↑ (initial) then ↓ | ↓ | ↓ | ↓ |
| Ketamine | ↑ | ↑ | ↑ | ↑ |
Legend: ↑ Increase, ↓ Decrease, ↔ No significant change. Double arrows indicate a more pronounced effect.
Table 2: Expected Qualitative Impact of Anesthetics on this compound's Cardiovascular Response
| Anesthetic Agent | Effect on this compound-Induced Tachycardia | Effect on this compound-Induced Inotropy | Potential for Hypotension | Risk of Arrhythmia |
| Halothane | May be attenuated | Likely blunted | Moderate | High |
| Isoflurane | Generally preserved | May be slightly blunted | High | Moderate |
| Sevoflurane | Generally preserved | May be slightly blunted | Moderate | Low |
| Pentobarbital | May be attenuated | Likely blunted | High | Moderate |
| Ketamine | Potentially synergistic | Potentially synergistic | Low | Moderate |
Experimental Protocols
Protocol 1: General Anesthesia and this compound Infusion in a Rodent Model (Example)
-
Anesthesia Induction:
-
Induce anesthesia with isoflurane (e.g., 4-5% in 100% oxygen) in an induction chamber.
-
Once the animal is anesthetized, transfer it to a surgical table and maintain anesthesia with a nose cone delivering 1.5-2.5% isoflurane in oxygen.
-
Confirm the depth of anesthesia by monitoring for the absence of a pedal withdrawal reflex.
-
-
Surgical Preparation and Monitoring:
-
Place the animal on a heating pad to maintain body temperature.
-
Catheterize the femoral artery for continuous blood pressure monitoring and blood sampling.
-
Catheterize the femoral vein for drug administration.
-
Attach ECG leads to monitor heart rate and rhythm.
-
-
This compound Infusion:
-
Allow the animal to stabilize for at least 20-30 minutes after surgical preparation.
-
Begin a continuous intravenous infusion of this compound at a low dose (e.g., 0.1 µg/kg/min).
-
Increase the infusion rate in a stepwise manner (e.g., 0.2, 0.4, 0.8 µg/kg/min) every 5-10 minutes.
-
Continuously record heart rate, blood pressure, and ECG throughout the infusion period.
-
-
Data Analysis:
-
Calculate the change in heart rate and mean arterial pressure from baseline at each this compound dose.
-
Analyze ECG recordings for the presence of any arrhythmias.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound's effects on myocardial cells.
References
- 1. Hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of anesthetic agents and adrenergic drugs to produce cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Beta blockers and anesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel catecholamine, this compound, for a pharmacological cardiac stress agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor response to arbutamine in in vitro assays
Technical Support Center: Arbutamine In Vitro Assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome poor or inconsistent responses to this compound in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic catecholamine that functions as a non-selective β-adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate β-adrenergic receptors (β1, β2, and β3), which are G-protein coupled receptors (GPCRs).[2] This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] In a research context, it is used to study β-adrenergic signaling pathways and screen for compounds that modulate this activity.
Q2: In which in vitro assays is this compound typically used?
This compound is primarily used in cell-based assays designed to measure the activation of the β-adrenergic signaling pathway. The most common application is in cAMP accumulation assays, which quantify the increase in intracellular cAMP levels following receptor stimulation.[5] These assays are fundamental for studying GPCR function and for high-throughput screening of potential agonists or antagonists. Common cell lines used for these assays include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells, often engineered to express specific β-adrenergic receptor subtypes.
Q3: What is considered a "poor response" to this compound in an in vitro assay?
A "poor response" can manifest in several ways:
-
No Response: Complete absence of a detectable signal (e.g., no increase in cAMP) upon this compound stimulation.
-
Weak Response: A statistically significant but lower-than-expected signal magnitude, resulting in a small assay window.
-
High Variability: Inconsistent or non-reproducible results between replicate wells, plates, or experiments.
-
Shift in Potency: A significant rightward shift in the dose-response curve, indicating a higher-than-expected EC50 value.
Troubleshooting Guide
This section addresses specific issues encountered during experiments with this compound.
Q4: My cells show no or very low response to this compound. What are the primary causes?
A lack of response is often due to issues with the cells, reagents, or the fundamental assay setup.
-
Possible Cause 1: Poor Cell Health or Incorrect Culture Conditions.
-
Troubleshooting:
-
Cell Viability: Ensure cell viability is >95% using a method like Trypan Blue exclusion before seeding.
-
Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered receptor expression and signaling fidelity.
-
Culture Medium: Verify that the culture medium components, such as glutamine levels, are optimal, as suboptimal conditions can induce cellular stress.
-
-
-
Possible Cause 2: Low or Absent β-Adrenergic Receptor Expression.
-
Troubleshooting:
-
Verify Expression: Confirm the expression of the target β-adrenergic receptor subtype in your cell line using qPCR, Western blot, or flow cytometry. Not all cell lines endogenously express these receptors at high levels.
-
Use a Positive Control Cell Line: Test a cell line known to respond robustly to β-agonists to confirm the issue is with your experimental cells and not the assay protocol itself.
-
-
-
Possible Cause 3: this compound Degradation.
-
Troubleshooting:
-
Proper Storage: this compound, like other catecholamines, is sensitive to light, oxygen, and repeated freeze-thaw cycles. Store stock solutions in small, single-use aliquots at -80°C.
-
Fresh Dilutions: Prepare fresh working dilutions from a stock solution for every experiment. Do not reuse diluted this compound.
-
-
Q5: I'm observing a weak response and a poor signal-to-background ratio. How can I improve my assay window?
A weak signal can often be amplified by optimizing the assay protocol.
-
Possible Cause 1: Suboptimal this compound Concentration or Incubation Time.
-
Troubleshooting:
-
Dose-Response Curve: Perform a full dose-response curve (e.g., from 1 pM to 10 µM) to determine the optimal concentration range and EC50 value for your specific cell line and assay conditions.
-
Time Course Experiment: Optimize the stimulation time. A typical incubation time for cAMP accumulation is 15-30 minutes, but the peak response can vary between cell types.
-
-
-
Possible Cause 2: Rapid cAMP Degradation.
-
Troubleshooting:
-
Use a PDE Inhibitor: The intracellular signal of cAMP is terminated by phosphodiesterases (PDEs). Including a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer is crucial to prevent cAMP degradation and allow it to accumulate to detectable levels. A typical starting concentration for IBMX is 0.5 mM.
-
-
-
Possible Cause 3: Receptor Desensitization.
-
Troubleshooting:
-
Avoid Overstimulation: Prolonged exposure to agonists can cause receptor phosphorylation, uncoupling from G-proteins, and internalization, a process known as desensitization. Ensure that cells are not pre-exposed to other agonists. If studying desensitization, be aware that the response will naturally wane over time.
-
-
Q6: My results are highly variable and not reproducible. What should I investigate?
High variability often points to technical inconsistencies in the experimental workflow.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting:
-
Accurate Cell Counting: Ensure you have a homogenous single-cell suspension before counting and seeding.
-
Even Distribution: After plating, gently swirl plates in a figure-eight motion to ensure even cell distribution and avoid "edge effects." Let plates rest at room temperature for 20-30 minutes before placing them in the incubator.
-
-
-
Possible Cause 2: Assay Reagent Issues.
-
Troubleshooting:
-
Thorough Mixing: Ensure all reagents, especially viscous stock solutions, are fully thawed and mixed before dilution.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique. For multi-well plates, use a multi-channel pipette or automated liquid handler where possible to minimize timing differences between wells.
-
-
-
Possible Cause 3: Signal Falls Outside Linear Range of Detection.
-
Troubleshooting:
-
Optimize Cell Density: The number of cells per well directly impacts the amount of cAMP produced. If the signal is too high and saturating the detector, reduce the cell density. If it's too low, you may need to increase it. Always run a cell titration experiment during assay development.
-
Standard Curve: Ensure your measured signals fall within the linear range of your cAMP standard curve for accurate quantification.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Poor this compound Response
| Problem | Possible Cause | Recommended Action |
| No/Low Signal | Poor cell health or high passage number | Check viability (>95%); use low-passage cells. |
| Low/no β-adrenergic receptor expression | Verify receptor expression via Western blot or qPCR. | |
| Degraded this compound reagent | Prepare fresh dilutions from a new aliquot for each experiment. | |
| Weak Signal | Suboptimal agonist concentration/time | Perform a full dose-response and time-course experiment. |
| Rapid cAMP degradation by PDEs | Add a PDE inhibitor (e.g., 0.5 mM IBMX) to the assay buffer. | |
| Receptor desensitization due to pre-exposure | Ensure cells are not exposed to other agonists before the assay. | |
| High Variability | Inconsistent cell seeding | Ensure homogenous cell suspension and proper plating technique. |
| Pipetting or mixing errors | Calibrate pipettes; ensure all reagents are mixed thoroughly. | |
| Signal outside the linear range of the assay | Optimize cell density per well and check against the standard curve. |
Table 2: Example this compound Potency in In Vitro Assays
Note: These values are illustrative and can vary significantly based on the specific cell line, receptor expression level, and assay conditions.
| Parameter | Description | Typical Value Range | Reference |
| pD2 (EC50) | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. | 7.9 - 9.0 | |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. | 1 nM - 12.5 nM | Calculated from |
| Affinity Constant (KA) | A measure of the binding affinity of the ligand for the receptor. | 7.32 (for cardiac β1 receptors) |
Experimental Protocols
Protocol: this compound-Induced cAMP Accumulation Assay in HEK293 Cells
This protocol provides a general framework for measuring this compound-stimulated cAMP production using a competitive immunoassay format (e.g., HTRF or ELISA).
-
Cell Culture and Seeding:
-
Culture HEK293 cells expressing the target β-adrenergic receptor in appropriate media.
-
Harvest cells and perform a cell count. Ensure viability is >95%.
-
Resuspend cells in assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
Seed cells into a 384-well assay plate at a pre-optimized density (e.g., 2,000 - 10,000 cells/well).
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store in aliquots at -80°C.
-
On the day of the experiment, create a serial dilution series of this compound in assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX). Also prepare a vehicle control (assay buffer + IBMX + same % DMSO).
-
-
Cell Stimulation:
-
Add the this compound dilutions and vehicle control to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C for a pre-optimized time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided with your specific cAMP detection kit. This step also releases the accumulated intracellular cAMP.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature) to allow for antibody/reagent binding.
-
Follow the manufacturer's protocol for adding detection reagents (e.g., HTRF acceptor and donor antibodies).
-
-
Data Acquisition and Analysis:
-
Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).
-
Generate a cAMP standard curve to interpolate the cAMP concentrations in your samples.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.
-
Visualizations
Caption: this compound signaling pathway via a Gs-coupled β-adrenergic receptor.
Caption: Logical flowchart for troubleshooting poor this compound assay results.
Caption: Standard experimental workflow for an this compound-induced cAMP assay.
References
- 1. This compound hydrochloride | cardiac stimulant | CAS# 125251-66-3 | InvivoChem [invivochem.com]
- 2. Characterization of the adrenergic activity of this compound, a novel agent for pharmacological stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanisms of desensitization of beta-adrenergic receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Dealing with "heart rate saturation" during arbutamine stress tests
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing arbutamine for cardiovascular stress testing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound stress tests, with a focus on managing an inadequate heart rate response, often termed "heart rate saturation."
Issue: "Heart Rate Saturation" Alarm is Triggered by the GenESA™ System
Q1: What does a "heart rate saturation" alarm indicate during an this compound stress test?
A1: A "heart rate saturation" alarm on the GenESA™ System indicates that the patient's heart rate has stopped increasing despite the continued infusion of this compound.[1] This phenomenon, also described as a heart rate plateau, is a recognized endpoint for an this compound stress test.[2] It suggests that the maximal chronotropic (heart rate increasing) effect of this compound has been reached in that individual.[1]
Q2: The heart rate has plateaued, but the target heart rate has not been achieved. What are the potential causes?
A2: Several factors can contribute to achieving heart rate saturation before reaching the target heart rate:
-
Beta-Blocker Interference: Concurrent use of beta-blockers can significantly attenuate the effects of this compound, a beta-adrenergic agonist. It is recommended to discontinue beta-blockers at least 48 hours before an this compound stress test.[3]
-
Individual Variability: There is inherent biological variability in response to catecholamines. Some individuals may have a lower maximal heart rate response to this compound.
-
Autonomic Nervous System Response: A reflex increase in parasympathetic tone could potentially counteract the sympathomimetic effects of this compound, leading to a heart rate plateau.[1]
-
Underlying Cardiac Condition: Certain underlying cardiac conditions may limit the chronotropic response to sympathomimetic agents.
Q3: What are the immediate steps to take when heart rate saturation occurs before reaching the target heart rate?
A3:
-
Confirm Saturation: Verify that the heart rate has truly plateaued by observing the heart rate trend on the GenESA™ System display over a few minutes with continued or increasing this compound infusion.
-
Assess for Ischemia: Even if the target heart rate is not met, it is crucial to assess for other signs of myocardial ischemia, such as new or worsening wall motion abnormalities on echocardiogram, ST-segment changes on the ECG, or the onset of angina. Ischemia can occur at heart rates below the target.
-
Consider Test Endpoints: Heart rate saturation is a valid endpoint for the test. If other signs of ischemia are present, the test may be considered diagnostic.
-
Document Findings: Meticulously document the peak heart rate achieved, the dose of this compound at which saturation occurred, and any accompanying clinical, ECG, or echocardiographic findings.
Q4: Can any pharmacological agents be administered to overcome heart rate saturation during an this compound stress test?
A4: The co-administration of atropine with this compound is not recommended as it may lead to tachyarrhythmias. In dobutamine stress tests, atropine is sometimes used to augment the heart rate response; however, this is not the standard protocol for this compound.
Frequently Asked Questions (FAQs)
Q5: What is this compound and how does it induce cardiac stress?
A5: this compound is a synthetic catecholamine that acts as a non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity. It mimics the effects of exercise by increasing heart rate (positive chronotropic effect) and the force of myocardial contraction (positive inotropic effect). This increase in cardiac workload can provoke myocardial ischemia in patients with compromised coronary arteries.
Q6: What is the GenESA™ System?
A6: The GenESA™ System is a closed-loop, computer-controlled intravenous infusion device specifically designed for the administration of this compound. It monitors the patient's heart rate and adjusts the this compound infusion rate to achieve a predetermined target heart rate.
Q7: What are the typical hemodynamic responses to an this compound stress test?
A7: this compound administration typically leads to a significant increase in heart rate and systolic blood pressure. The table below summarizes the mean increases observed in a study comparing this compound to exercise stress testing.
| Parameter | Mean Increase with this compound | Mean Increase with Exercise |
| Heart Rate | 51 beats/min | 53 beats/min |
| Systolic Blood Pressure | 36 mm Hg | 44 mm Hg |
Data from The International this compound Study Group.
Q8: What are the contraindications for an this compound stress test?
A8: this compound stress testing is contraindicated in patients with:
-
Hypersensitivity to this compound or bisulfites
-
Idiopathic hypertrophic subaortic stenosis
-
Recurrent sustained ventricular tachycardia
-
Severe heart failure
-
Presence of an implanted cardiac pacemaker or automatic cardioverter/defibrillator
-
Uncontrolled angina or hypertension
-
Severe aortic stenosis
-
Concurrent use of beta-blockers (should be withheld for 48 hours)
Experimental Protocols
This compound Administration Protocol using the GenESA™ System
This protocol outlines the key steps for performing an this compound stress test with the GenESA™ System. Users must also consult the official GenESA™ System Directions for Use for complete operating instructions.
-
Patient Preparation:
-
Obtain informed consent.
-
Ensure the patient has fasted for at least 3 hours.
-
Discontinue beta-blockers at least 48 hours prior to the test.
-
Establish intravenous access.
-
Acquire baseline 12-lead ECG, blood pressure, and resting echocardiogram images.
-
-
GenESA™ System Setup:
-
Assemble the this compound prefilled syringe and load it into the GenESA™ device as per the manufacturer's instructions.
-
Enter patient data and the target heart rate (typically 85% of the age-predicted maximum) into the device.
-
-
This compound Infusion:
-
The GenESA™ device will initiate the infusion with a test dose of 0.1 mcg/kg/min for 1 minute to assess the initial heart rate response.
-
The device's closed-loop system will then automatically titrate the infusion rate, up to a maximum of 0.8 mcg/kg/min, to achieve the target heart rate. The maximum total dose should not exceed 10 mcg/kg.
-
-
Monitoring:
-
Continuously monitor the patient's 12-lead ECG, heart rate, and blood pressure throughout the infusion.
-
Acquire echocardiographic images at each stage of the stress test.
-
Monitor for any adverse effects such as angina, significant arrhythmias, hypotension, or severe hypertension.
-
-
Test Endpoints:
-
The infusion should be terminated upon reaching any of the following endpoints:
-
Achievement of the target heart rate.
-
Heart rate saturation.
-
Development of significant angina.
-
Diagnostic ECG changes (e.g., >0.1 mV ST-segment depression).
-
New or worsening wall motion abnormalities on the echocardiogram.
-
Intolerable side effects.
-
Significant arrhythmias or hemodynamic instability.
-
-
-
Post-Infusion Monitoring:
-
Continue to monitor the patient's vital signs, ECG, and echocardiographic images until they return to baseline.
-
Mandatory Visualizations
References
Validation & Comparative
Arbutamine vs. Dobutamine for Inducing Myocardial Ischemia: A Comparative Guide for Researchers
In the realm of cardiovascular research, the reliable induction of myocardial ischemia is paramount for studying disease mechanisms and evaluating novel therapeutic interventions. For decades, dobutamine has been a cornerstone pharmacological stress agent. However, the development of arbutamine presented a tailored alternative. This guide provides a comprehensive comparison of this compound and dobutamine for inducing myocardial ischemia in a research context, supported by experimental data, detailed protocols, and visualizations of their signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Catecholamines
Both this compound and dobutamine are synthetic catecholamines that exert their effects by stimulating adrenergic receptors.[1][2] Their primary mechanism for inducing myocardial ischemia is by increasing myocardial oxygen demand through positive chronotropic (heart rate) and inotropic (contractility) effects, mimicking the physiological stress of exercise.[2][3]
Dobutamine is a racemic mixture with complex interactions with adrenergic receptors. The (+) isomer is a potent β1 and β2 agonist, while the (-) isomer is an α1 agonist.[4] This combination results in a strong inotropic effect with a relatively modest chronotropic response. Its primary action is on β1-adrenergic receptors in the heart, leading to increased cardiac contractility and stroke volume.
This compound , on the other hand, is a synthetic catecholamine designed specifically as a cardiac stress agent. It is a potent agonist at both β1- and β2-adrenergic receptors, leading to a more balanced and potent chronotropic and inotropic response compared to dobutamine. Some studies suggest it also possesses mild α1-sympathomimetic activity.
Comparative Hemodynamic and Ischemic Effects
Direct comparative studies have been conducted to evaluate the hemodynamic responses and ischemia-inducing efficacy of this compound and dobutamine. The following table summarizes key quantitative data from a study involving patients with coronary artery disease.
| Parameter | This compound | Dobutamine | p-value |
| Peak Heart Rate (beats/min) | 130 ± 15 | 128 ± 17 | NS |
| Peak Systolic BP (mmHg) | 155 ± 28 | 152 ± 26 | NS |
| Peak Rate-Pressure Product | 20,400 ± 4,600 | 19,700 ± 4,800 | NS |
| Ischemia Detection (SPECT) | 92% | 92% | NS |
| Ischemia Detection (Echo) | 71% | 57% | NS |
| Data adapted from a direct comparative study. BP = Blood Pressure; NS = Not Significant; SPECT = Single-Photon Emission Computed Tomography; Echo = Echocardiography. |
As the data indicates, both agents achieve similar peak hemodynamic stress and have comparable efficacy in detecting myocardial ischemia using imaging techniques. However, some research suggests that this compound may be more sensitive in provoking clinical (angina) and electrocardiographic evidence of ischemia at a lower hemodynamic workload. A study in a porcine model of myocardial ischemia found that this compound was superior to dobutamine in provoking regional differences in myocardial function.
Adverse Effect Profile
The safety profile of any pharmacological stress agent is a critical consideration in a research setting. The table below outlines the incidence of common adverse effects observed in a comparative study.
| Adverse Effect | This compound | Dobutamine | p-value |
| Angina | 19% | 15% | NS |
| Significant Arrhythmias | 0% | 0% | NS |
| Hypotension | 4% | 8% | NS |
| Nausea | 8% | 4% | NS |
| Headache | 12% | 8% | NS |
| Data from a comparative study. NS = Not Significant. |
While the overall incidence of serious adverse events is low for both drugs, some studies have noted that more patients may require treatment for symptoms with this compound compared to dobutamine.
Experimental Protocols
The administration protocols for this compound and dobutamine differ significantly, which can have implications for experimental design and reproducibility.
Dobutamine Infusion Protocol
Dobutamine is typically administered via a weight-based, incremental infusion protocol. The following is a standard protocol for inducing myocardial ischemia:
-
Baseline: Obtain baseline echocardiographic images, electrocardiogram (ECG), and hemodynamic measurements.
-
Infusion Stages: Begin intravenous infusion of dobutamine at a rate of 5 or 10 µg/kg/min.
-
Increase the infusion rate every 3 minutes to 20, 30, and then 40 µg/kg/min.
-
Atropine Administration (Optional): If the target heart rate (usually 85% of the age-predicted maximum) is not achieved, atropine may be administered in increments of 0.25-0.5 mg to a maximum of 2 mg.
-
Termination Criteria: The infusion is terminated upon reaching the target heart rate, development of significant symptoms (e.g., severe angina), marked ECG changes, significant arrhythmias, hypotension, or completion of the protocol.
-
Imaging: Echocardiographic and ECG data are continuously monitored and recorded at each stage.
This compound Infusion Protocol
This compound administration is unique in its use of a computer-controlled, closed-loop delivery system. This system automatically adjusts the infusion rate based on real-time feedback of the patient's heart rate.
-
System Setup: The GenESA® System, a closed-loop, computer-controlled intravenous infusion device, is used for this compound administration. The target heart rate is pre-set by the investigator.
-
Automated Infusion: The system initiates the infusion and continuously titrates the dose of this compound to achieve and maintain the target heart rate.
-
Monitoring: Continuous monitoring of ECG, blood pressure, and heart rate is performed.
-
Termination Criteria: The infusion is automatically terminated by the system once the target heart rate is achieved and maintained for a specified period, or it can be manually stopped based on the same clinical endpoints as the dobutamine protocol.
Signaling Pathways and Experimental Workflows
To visualize the underlying molecular mechanisms and the logical flow of a comparative research study, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
Both this compound and dobutamine are effective pharmacological agents for inducing myocardial ischemia in a research setting. Dobutamine is a well-established and widely used agent with a standard, manually controlled infusion protocol. This compound offers a more balanced chronotropic and inotropic response and employs a sophisticated, automated closed-loop delivery system that may enhance reproducibility by standardizing the level of cardiac stress.
The choice between this compound and dobutamine will depend on the specific research question, the available equipment, and the desired level of control over the hemodynamic response. For studies requiring precise and automated control of heart rate, this compound may be the preferred agent. For more traditional pharmacological stress studies, dobutamine remains a reliable and effective choice. Researchers should carefully consider the comparative data on efficacy, safety, and administration protocols when designing their experimental models of myocardial ischemia.
References
- 1. Direct comparison of this compound and dobutamine stress testing with myocardial perfusion imaging and echocardiography in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
Validating Arbutamine-Induced Ischemia Models: A Comparative Guide to Imaging Techniques
For researchers, scientists, and drug development professionals, the accurate modeling of myocardial ischemia is crucial for preclinical and clinical assessment of cardiovascular therapeutics. Arbutamine, a synthetic catecholamine, has emerged as a pharmacological stress agent to induce ischemia by mimicking the physiological effects of exercise. This guide provides a comprehensive comparison of this compound-induced ischemia models with alternative stressors, validated by established imaging techniques, and includes detailed experimental data and protocols to support your research.
Introduction to this compound-Induced Ischemia Models
This compound is a non-selective β-adrenoceptor agonist with mild α1-sympathomimetic activity, developed specifically for pharmacological stress testing.[1] It increases both heart rate and myocardial contractility, thereby elevating myocardial oxygen demand and inducing ischemia in the presence of coronary artery stenosis.[1] This mechanism of action closely resembles the physiological stress of exercise, making it a valuable tool for researchers.[1] The validation of this compound-induced ischemia is paramount and is typically achieved through non-invasive imaging techniques that assess myocardial perfusion and function.
Comparison of Stress Agents for Ischemia Induction
The choice of stress agent is a critical determinant in the design of ischemia models. This compound offers a distinct pharmacological profile compared to other commonly used agents like dobutamine and physical exercise.
Table 1: Comparison of Stress Agents for Myocardial Ischemia Induction
| Feature | This compound | Dobutamine | Exercise |
| Mechanism of Action | Non-selective β-agonist with mild α1-agonist activity | Primarily a β1-agonist with some β2 and α1 effects | Physiological increase in myocardial oxygen demand |
| Hemodynamic Effects | Increases heart rate and contractility | Primarily increases contractility with less effect on heart rate | Increases heart rate, contractility, and blood pressure |
| Administration | Intravenous infusion, often via a computer-controlled system | Intravenous infusion in incremental doses | Treadmill or bicycle ergometry |
| Advantages | Mimics exercise physiology, balanced inotropic and chronotropic response | Well-established, extensive clinical data | Gold standard, provides prognostic information |
| Limitations | Less clinical data compared to dobutamine | Can induce arrhythmias, less physiological than exercise | Not suitable for patients with physical limitations |
Validation of Ischemia Models with Imaging Techniques
The accurate detection and quantification of myocardial ischemia are essential for validating stress-induced models. Echocardiography and Single-Photon Emission Computed Tomography (SPECT) are two widely used imaging modalities for this purpose.
Stress Echocardiography
Stress echocardiography assesses regional wall motion abnormalities as an indicator of myocardial ischemia. A positive response is characterized by the development of new or worsening wall motion abnormalities during stress.
Myocardial Perfusion Imaging (SPECT)
SPECT imaging, typically using radiotracers like Technetium-99m sestamibi, evaluates myocardial perfusion. A reversible perfusion defect, present during stress but not at rest, is indicative of ischemia.
Table 2: Diagnostic Performance of Stress Modalities with Imaging Techniques
| Stress Agent | Imaging Modality | Sensitivity (%) | Specificity (%) | Diagnostic Accuracy (%) |
| This compound | Echocardiography | 76 - 88 | 96 | 82 |
| SPECT (Tc-99m sestamibi) | Similar to Dobutamine SPECT | Similar to Dobutamine SPECT | - | |
| Dobutamine | Echocardiography | 90 | 90 | 90 |
| SPECT (Thallium-201) | 92 | 77 | - | |
| Exercise | Echocardiography | 79 | - | - |
| SPECT (Tc-99m isonitrile) | 96 | 71 | 89 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for this compound, dobutamine, and exercise stress testing with imaging.
This compound Stress Protocol
This compound is often administered using a computer-controlled, closed-loop delivery system that titrates the infusion rate based on the patient's heart rate response.
-
Baseline Imaging : Obtain baseline echocardiographic images and/or administer the SPECT radiotracer at rest.
-
This compound Infusion : Begin intravenous infusion of this compound. The computerized system adjusts the dose to achieve a target heart rate (typically 85% of the age-predicted maximum).
-
Peak Stress Imaging : Acquire echocardiographic images and/or inject the SPECT radiotracer at peak stress.
-
Monitoring : Continuously monitor electrocardiogram (ECG), blood pressure, and heart rate throughout the procedure.
-
Termination Criteria : The infusion is stopped upon reaching the target heart rate, development of significant ischemia (wall motion abnormalities or ST-segment deviation), intolerable symptoms, or significant arrhythmias.
Dobutamine Stress Protocol
Dobutamine is administered in incremental doses to gradually increase cardiac stress.
-
Baseline Imaging : Obtain baseline echocardiographic images and/or administer the SPECT radiotracer at rest.
-
Dobutamine Infusion : Start an intravenous infusion of dobutamine at a low dose (e.g., 5 µg/kg/min).
-
Incremental Doses : Increase the dobutamine dose every 3 minutes (e.g., to 10, 20, 30, and 40 µg/kg/min) until the target heart rate is achieved. Atropine may be administered if the target heart rate is not reached.
-
Staged Imaging : Acquire echocardiographic images at each stage of the infusion.
-
Peak Stress Imaging : Inject the SPECT radiotracer at peak stress.
-
Monitoring : Continuously monitor ECG, blood pressure, and heart rate.
-
Termination Criteria : The test is terminated upon reaching the target heart rate, development of significant ischemia, intolerable side effects, or hypotension/hypertension.
Exercise Stress Protocol
Exercise stress testing is the physiological standard for inducing ischemia.
-
Baseline Imaging : Obtain baseline echocardiographic images and/or administer the SPECT radiotracer at rest.
-
Exercise : The patient exercises on a treadmill or stationary bicycle following a standardized protocol (e.g., Bruce protocol).
-
Peak Stress Imaging : The patient is encouraged to exercise for at least one minute after the injection of the SPECT radiotracer at peak exercise. For echocardiography, images are acquired immediately post-exercise (within 1-2 minutes).
-
Monitoring : Continuously monitor ECG, blood pressure, and heart rate during exercise and recovery.
-
Termination Criteria : The test is stopped if the patient experiences severe chest pain, shortness of breath, dizziness, significant ECG changes, or a drop in systolic blood pressure.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound-induced ischemia and its validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
Arbutamine's Off-Target Adrenergic Effects: A Comparative Analysis on Non-Cardiac Tissues
For Researchers, Scientists, and Drug Development Professionals
Arbutamine, a synthetic catecholamine developed for pharmacological stress testing, exerts its primary effects through the stimulation of cardiac β1-adrenergic receptors. However, its broader adrenergic activity extends to non-cardiac tissues, influencing various physiological processes. This guide provides a comparative analysis of this compound's off-target effects on non-cardiac tissues, with a focus on adipose tissue and intestinal smooth muscle, comparing its performance with the established sympathomimetic agent, dobutamine, and other relevant compounds. This analysis is supported by experimental data to provide a clear perspective on its pharmacological profile.
Adrenergic Receptor Signaling Pathways
Adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. Upon agonist binding, these receptors activate intracellular signaling cascades that vary depending on the receptor subtype. The diagram below illustrates the general signaling pathways for β1, β2, and β3-adrenergic receptors, all ofwhich are stimulated by this compound.
Head-to-Head Comparison: Arbutamine vs. Exercise Stress Testing in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of arbutamine and exercise stress testing in animal studies, focusing on cardiovascular and physiological responses. The data presented is compiled from various preclinical studies to offer a comparative overview for researchers in drug development and cardiovascular physiology.
Executive Summary
This compound is a synthetic catecholamine developed for pharmacological stress testing, designed to mimic the cardiovascular effects of exercise. Both this compound and exercise stress testing are utilized in preclinical animal models to assess cardiac function and detect myocardial ischemia. This guide synthesizes data from canine and porcine models to compare the hemodynamic and physiological effects induced by each method. While direct head-to-head comparative studies in the same animal cohort are limited, this guide consolidates findings from separate investigations to provide a valuable comparative resource.
Mechanism of Action
This compound Signaling Pathway
This compound is a non-selective β-adrenoceptor agonist with some α1-sympathomimetic activity. Its primary mechanism involves the activation of β1- and β2-adrenergic receptors in the heart and peripheral vasculature. This activation initiates a signaling cascade that results in increased heart rate (chronotropy), enhanced myocardial contractility (inotropy), and vasodilation, collectively simulating the cardiovascular response to physical exertion.
Physiological Response to Exercise
Exercise imposes a physiological stress that necessitates an integrated response from the cardiovascular, respiratory, and musculoskeletal systems. The initial central command from the motor cortex and feedback from mechanoreceptors and metaboreceptors in active muscles trigger an increase in sympathetic nervous system activity and a decrease in parasympathetic tone. This leads to elevated heart rate, cardiac output, and blood pressure to meet the increased metabolic demand of the exercising muscles.
Experimental Protocols
This compound Stress Testing Protocol (Canine Model)
A common protocol for this compound administration in canine models involves a continuous intravenous infusion with incremental dose adjustments.
Detailed Methodology:
-
Animal Model: Anesthetized dogs are commonly used.
-
Instrumentation: Animals are instrumented for continuous monitoring of electrocardiogram (ECG), arterial blood pressure, and left ventricular pressure.
-
Drug Administration: this compound is administered via intravenous infusion, with doses typically starting low and escalating at set intervals. For instance, one study in dogs with myocardial ischemia initiated infusion at 0.1 nmol/kg/min. Another study in open-chest dogs used infusion rates from 0.5 to 250 ng/kg/min[1].
-
Endpoints: The infusion is continued until a target heart rate is achieved, signs of myocardial ischemia are detected (e.g., ST-segment depression), or adverse effects occur.
Exercise Stress Testing Protocol (Canine Model)
Treadmill exercise is the standard for inducing exercise stress in canine models.
Detailed Methodology:
-
Animal Model: Conscious, trained dogs are typically used.
-
Equipment: A motorized treadmill is employed.
-
Protocol: A common protocol involves a graded increase in treadmill speed and/or incline at regular intervals. For example, a protocol might start at a low speed and increase every few minutes until the animal reaches exhaustion or a predetermined endpoint.
-
Monitoring: Heart rate, blood pressure, and ECG are monitored continuously. In some studies, respiratory gases are also analyzed to determine oxygen consumption.
Head-to-Head Comparison of Quantitative Data
The following tables summarize quantitative data from separate studies on this compound and exercise stress testing in animal models. It is important to note that these data are not from direct comparative studies and are presented to provide a general overview.
Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Baseline (Mean ± SD/SEM) | Peak this compound (Mean ± SD/SEM) | Animal Model | Reference |
| Heart Rate (beats/min) | 135 ± 6 | 204 ± 7 | Open-chest dogs | [1] |
| Mean Arterial Pressure (mmHg) | Not reported | Decreased | Anesthetized dogs | |
| LV dP/dt max (mmHg/s) | 2000 ± 200 | 4500 ± 400 | Open-chest dogs | [1] |
| Cardiac Contractility (% increase) | - | ~70% | Anesthetized dogs |
Table 2: Cardiovascular Response to Treadmill Exercise in Conscious Dogs
| Parameter | Resting (Mean ± SD/SEM) | Peak Exercise (Mean ± SD/SEM) | Animal Model | Reference |
| Heart Rate (beats/min) | 70 - 100 | >200 | Healthy dogs | |
| Systolic Blood Pressure (mmHg) | 120 - 140 | 180 - 220 | Healthy dogs | |
| Cardiac Output (L/min) | ~3-5 | Increases several-fold | Healthy dogs |
Note: Data for exercise in dogs is generalized from typical physiological responses as specific mean values were not consistently reported in the search results in a comparable format to the this compound studies.
Comparative Analysis
-
Heart Rate and Contractility: Both this compound and exercise induce significant increases in heart rate and myocardial contractility. This compound has been shown to be a potent chronotropic and inotropic agent in canine models.
-
Blood Pressure: Exercise typically leads to an increase in systolic blood pressure, while this compound can cause a decrease in mean arterial blood pressure due to peripheral vasodilation.
-
Myocardial Ischemia Detection: In canine models of myocardial ischemia, this compound has been effective in provoking ST-segment deflections and wall motion abnormalities at specific dose levels. Similarly, exercise in dogs with coronary stenosis can induce cyclic alterations in coronary blood flow, indicative of ischemia.
-
Metabolic Demand: A key difference is that exercise involves a significant increase in whole-body metabolic demand and oxygen consumption, which is not directly replicated by pharmacological agents like this compound.
Conclusion
Both this compound and exercise stress testing are valuable tools in preclinical cardiovascular research. This compound offers a controlled and reproducible method for inducing cardiac stress, particularly in anesthetized or restrained animals. Exercise provides a more physiologically complete model of cardiac stress, incorporating the complex interplay of central command and peripheral feedback mechanisms. The choice between these two modalities will depend on the specific research question, the animal model, and the experimental constraints. For studies focused purely on the cardiac response to adrenergic stimulation, this compound is a suitable and potent agent. For investigations requiring the integrated physiological response to physical exertion, exercise stress testing remains the gold standard.
References
A Comparative Guide to the Efficacy of Arbutamine and Other Sympathomimetics in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of arbutamine, a synthetic catecholamine developed for cardiac stress testing, with other commonly used sympathomimetics in cardiac research. The information presented is supported by experimental data to aid in the selection of the most appropriate agent for specific research applications.
Executive Summary
This compound was developed to mimic the physiological effects of exercise on the heart, offering a balanced chronotropic and inotropic response. Its primary application is in pharmacological stress testing for the diagnosis of coronary artery disease. This guide compares this compound primarily with dobutamine, another synthetic catecholamine widely used for the same purpose, and also provides context with other significant sympathomimetics like isoproterenol, epinephrine, and norepinephrine. The comparison focuses on hemodynamic effects, side effect profiles, and receptor specificity.
Data Presentation: Hemodynamic Effects and Safety Profiles
The following tables summarize the quantitative data on the hemodynamic responses and side effect profiles of this compound and other selected sympathomimetics based on findings from clinical and preclinical studies.
Table 1: Comparative Hemodynamic Effects of this compound and Dobutamine during Pharmacological Stress Testing
| Parameter | This compound | Dobutamine | Key Findings & Citations |
| Maximal Heart Rate (beats/min) | No significant difference | No significant difference | Studies have shown no significant differences in the maximal heart rate achieved during stress testing with either agent. |
| Systolic Blood Pressure (mmHg) | No significant difference | No significant difference | Similar maximal systolic blood pressure responses are observed with both this compound and dobutamine infusions. |
| Rate-Pressure Product (beats/min x mmHg) | No significant difference | No significant difference | The rate-pressure product, an indicator of myocardial oxygen demand, is comparable between the two drugs. |
| Inotropic Effect | Balanced with chronotropic effect | More pronounced inotropic effect | This compound is suggested to have a more balanced inotropic and chronotropic response compared to dobutamine. |
| Chronotropic Effect | Balanced with inotropic effect | Less pronounced than inotropic effect | Dobutamine is known for its strong inotropic effects with a relatively weaker chronotropic response. |
Table 2: Receptor Specificity and In Vitro Potency of this compound and Isoproterenol
| Parameter | This compound | Isoproterenol | Key Findings & Citations |
| β1-Adrenergic Receptor (pD2) | 9.0 +/- 0.19 | 8.82 +/- 0.18 | This compound and isoproterenol show similar potency in increasing the rate of spontaneously beating rat right atria. |
| β1-Adrenergic Receptor (Affinity Constant, KA) | 7.32 | 6.04 | This compound demonstrates a slightly higher affinity for cardiac β1-adrenergic receptors in competition binding assays. |
| β2-Adrenergic Receptor (pD2) | 7.9 +/- 0.1 | 8.2 +/- 0.1 | Isoproterenol is slightly more potent in producing relaxation in guinea pig trachea. |
| α-Adrenergic Receptor Activity | Minimal to none | None | This compound does not significantly stimulate alpha-adrenergic receptors at concentrations that maximally activate beta-receptors. |
Table 3: Comparative Side Effect Profiles of this compound and Dobutamine in Clinical Trials
| Side Effect | This compound | Dobutamine | Key Findings & Citations |
| Anginal Symptoms | No significant difference | No significant difference | The development of anginal symptoms during stress testing is similar for both agents. |
| Electrocardiographic Changes | No significant difference | No significant difference | The incidence of significant electrocardiographic changes is comparable between this compound and dobutamine. |
| Arrhythmias | Can occur | Can occur | As with other sympathomimetics, both drugs carry a risk of inducing arrhythmias. |
| Hypotension | Less likely than isoproterenol | Can occur | This compound's retained alpha-receptor activity may lead to less hypotension for a given chronotropic effect compared to isoproterenol. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure transparency and reproducibility.
This compound Pharmacological Stress Test Protocol
This protocol involves the use of a computerized, closed-loop drug delivery system (GenESA System) that titrates the infusion rate of this compound based on the patient's heart rate response.
-
Patient Preparation: Patients should fast for at least 3 hours before the test. Beta-blockers should be withheld for 24 hours if possible.
-
Baseline Assessment: Obtain baseline 12-lead ECG, blood pressure, and heart rate. Perform baseline echocardiography to assess resting wall motion.
-
This compound Infusion:
-
The GenESA system is programmed with the patient's age and resting heart rate to determine the target heart rate (85% of age-predicted maximum).
-
An initial infusion is started and the system continuously monitors the heart rate, adjusting the this compound infusion rate to achieve and maintain the target heart rate.
-
Blood pressure is monitored at regular intervals.
-
-
Imaging:
-
For myocardial perfusion imaging, a radiotracer (e.g., Tc-99m sestamibi) is injected at peak stress.
-
For stress echocardiography, images are acquired at baseline and throughout the infusion, with peak stress images being crucial for interpretation.
-
-
Test Termination: The infusion is terminated upon reaching the target heart rate, development of significant symptoms (e.g., severe angina), significant ECG changes, new or worsening wall motion abnormalities, or other standard clinical endpoints.
Dobutamine Pharmacological Stress Test Protocol
This is a standard, incremental infusion protocol widely used in clinical practice.
-
Patient Preparation: Similar to the this compound protocol, patients should fast and beta-blockers should ideally be withheld.
-
Baseline Assessment: Obtain baseline vital signs, ECG, and echocardiographic images.
-
Dobutamine Infusion:
-
Begin dobutamine infusion at a rate of 5 or 10 µg/kg/min.
-
Increase the infusion rate every 3 minutes in increments to 20, 30, and then 40 µg/kg/min.
-
If the target heart rate is not achieved at the maximum dobutamine dose, atropine may be administered in increments of 0.25-0.5 mg (up to a maximum of 1.0-2.0 mg).
-
-
Monitoring and Imaging: Continuous ECG and periodic blood pressure monitoring are performed. Echocardiographic images are obtained at each stage of the infusion and during recovery. For nuclear imaging, the radiotracer is injected at peak stress, and the dobutamine infusion is continued for another minute.
-
Test Endpoints: The test is terminated upon achieving the target heart rate, development of new or worsening wall motion abnormalities, significant symptoms, arrhythmias, or severe hypertension/hypotension.
Isoproterenol-Induced Cardiac Remodeling in Rodents
This protocol is a common experimental model to study cardiac hypertrophy and fibrosis.
-
Animal Model: Male rodents are often preferred due to their susceptibility to fibrosis induction.
-
Isoproterenol Administration:
-
Isoproterenol is administered subcutaneously or intraperitoneally.
-
For inducing acute myocardial infarction-like injury, high doses are used.
-
For inducing cardiac fibrosis and hypertrophy, lower doses are administered chronically over several days or weeks.
-
-
Assessment of Cardiac Remodeling:
-
Echocardiography: To measure changes in left ventricular dimensions, wall thickness, and systolic function.
-
Histology: Hearts are excised, fixed, and sectioned. Stains such as Hematoxylin and Eosin (H&E) are used to assess myocyte size, while Masson's trichrome or Picrosirius red staining is used to quantify collagen deposition (fibrosis).
-
Molecular Analysis: Gene and protein expression of markers for hypertrophy (e.g., ANP, BNP) and fibrosis (e.g., collagen I, III) can be quantified using techniques like qPCR and Western blotting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by sympathomimetics and a typical experimental workflow.
Caption: Adrenergic receptor signaling cascade in cardiomyocytes.
Hemodynamic Responses to Arbutamine: A Comparative Guide on Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic responses induced by arbutamine, a synthetic catecholamine used in cardiac stress testing. The focus is on the reproducibility of these responses and a comparative analysis with dobutamine, another commonly used pharmacological stress agent. This document synthesizes available experimental data to offer an objective overview for research and drug development applications.
Executive Summary
This compound elicits dose-dependent increases in heart rate and contractility, simulating the effects of exercise on the heart. While direct test-retest reproducibility data for this compound's hemodynamic effects are not extensively available in the current literature, comparative studies with dobutamine and exercise provide insights into its performance and consistency. This compound demonstrates a balanced positive inotropic and chronotropic effect.[1] Studies comparing this compound with dobutamine have shown no significant differences in maximal heart rate, blood pressure, and rate-pressure product achieved during stress testing. This suggests a comparable and predictable hemodynamic response between the two agents when used for diagnosing myocardial ischemia.
Mechanism of Action
This compound is a synthetic catecholamine that acts as a potent non-selective beta-adrenoceptor agonist with some mild alpha-1 sympathomimetic activity.[2] Its primary mechanism involves the stimulation of beta-1 adrenergic receptors in the myocardium, leading to an increase in heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect).[3] This increased cardiac workload mimics the physiological stress of exercise, aiding in the diagnosis of coronary artery disease in patients unable to perform physical exertion.[3]
Comparative Hemodynamic Data
While specific studies on the test-retest reproducibility of this compound's hemodynamic effects are limited, data from comparative trials against dobutamine and exercise provide valuable insights into its performance.
Table 1: Hemodynamic Responses to this compound vs. Dobutamine
| Parameter | This compound | Dobutamine | Key Findings |
| Maximal Heart Rate | No significant difference | No significant difference | Both agents achieve comparable peak heart rates. |
| Systolic Blood Pressure | No significant difference | No significant difference | Similar increases in systolic blood pressure are observed. |
| Rate-Pressure Product | No significant difference | No significant difference | The overall cardiac workload, as indicated by the rate-pressure product, is similar between the two drugs. |
Data synthesized from a study directly comparing this compound and dobutamine stress testing.
Table 2: Hemodynamic Responses to this compound vs. Exercise
| Parameter | This compound | Exercise | Key Findings |
| Mean Increase in Heart Rate | 51 beats/min | 53 beats/min | The increase in heart rate is not significantly different between this compound and exercise.[4] |
| Mean Increase in Systolic Blood Pressure | 36 mm Hg | 44 mm Hg | The increase in systolic blood pressure is significantly less with this compound compared to exercise (p < 0.0001). |
| Induction of Ischemia | Occurs at a lower heart rate and systolic blood pressure | Occurs at a higher heart rate and systolic blood pressure | This compound may induce ischemia at a lower cardiac workload compared to exercise. |
Data from a study comparing this compound stress testing with exercise stress testing.
Experimental Protocols
A key aspect of ensuring reproducible hemodynamic responses is the standardization of the administration protocol.
This compound Administration Protocol
This compound is typically administered using a computer-controlled, closed-loop infusion system (GenESA System). This system adjusts the infusion rate based on real-time feedback of the patient's heart rate to achieve a target heart rate. This automated approach is designed to minimize variability in drug delivery.
Dobutamine Administration Protocol
In comparative studies, dobutamine is administered via a standard incremental infusion protocol. The infusion typically begins at a low dose (e.g., 5 to 10 mcg/kg/min) and is increased at regular intervals (e.g., every 3 minutes) to a maximum dose or until a clinical endpoint is reached.
Reproducibility of Hemodynamic Responses
In contrast, a study on dobutamine-atropine stress echocardiography demonstrated good reproducibility. In that study, two tests performed on the same patients at different times showed that the mean values for heart rate, blood pressure, and rate-pressure product were comparable at each stage of the infusion.
Conclusion
This compound is a potent pharmacological stress agent that produces reliable and predictable hemodynamic responses comparable to dobutamine for the detection of myocardial ischemia. The automated, heart-rate-targeted infusion of this compound is designed to enhance the consistency of its effects. While direct evidence from test-retest studies on this compound's hemodynamic reproducibility is an area that warrants further investigation, the existing comparative data suggest that it is a viable and effective alternative to other pharmacological stress agents. For researchers and drug development professionals, the choice between this compound and other agents may depend on the specific requirements of the study protocol, the availability of the computer-controlled infusion system, and the desired balance of inotropic and chronotropic effects.
References
- 1. Hemodynamic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stress echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Dobutamine Stress Testing on Vortex Formation Time in Patients Evaluated for Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Arbutamine vs. Dobutamine: A Comparative Analysis of Inotropic and Chronotropic Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inotropic and chronotropic effects of arbutamine and dobutamine, two synthetic catecholamines utilized in cardiovascular stress testing. The information presented is based on published experimental data to facilitate an objective evaluation of their pharmacological profiles.
Introduction
This compound and dobutamine are sympathomimetic amines that exert their effects through stimulation of adrenergic receptors. While both are employed to induce physiological stress for diagnostic purposes, their distinct receptor selectivity profiles result in different inotropic (force of contraction) and chronotropic (heart rate) responses. Dobutamine is a well-established inotropic agent used in the management of acute heart failure and as a pharmacological stressor.[1] this compound was specifically developed as a cardiac stress agent to mimic the effects of exercise.[2][3]
Mechanism of Action and Receptor Selectivity
Both this compound and dobutamine are adrenergic agonists. Their cardiovascular effects are mediated by their interaction with α- and β-adrenergic receptors.
Dobutamine is a racemic mixture with complex interactions with adrenergic receptors. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[4] The net effect is a predominant stimulation of β1-receptors, leading to a strong inotropic response with a comparatively milder chronotropic effect.[5] It also has some β2- and α1-adrenergic activity.
This compound is described as a non-selective β-adrenoceptor agonist with some mild α1-sympathomimetic activity. It is designed to produce a balanced inotropic and chronotropic response, closely simulating the cardiovascular effects of physical exercise.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of dobutamine. Data for a direct comparative binding assay for this compound is less readily available in the public domain.
| Drug | Receptor Subtype | Dissociation Constant (KD) | Tissue Source | Reference |
| Dobutamine | β1 | 2.5 µM | Rat heart | |
| β2 | 25.4 µM | Rat lung | ||
| α1 | 0.09 µM | Rat heart | ||
| α2 | 9.3 µM | Human platelet | ||
| This compound | β1, β2, β3 | Agonist activity demonstrated | Various in vitro models | |
| α | Minimal activity at therapeutic concentrations | Various in vitro models |
Comparative Hemodynamic Effects: Inotropic and Chronotropic Responses
A direct comparative study by Shehata et al. (1997) provides valuable insights into the hemodynamic responses to this compound and dobutamine during pharmacological stress testing in patients with coronary artery disease.
| Parameter | This compound | Dobutamine | p-value | Reference |
| Peak Heart Rate (beats/min) | 135 ± 16 | 133 ± 17 | NS | |
| Peak Systolic Blood Pressure (mmHg) | 162 ± 27 | 158 ± 26 | NS | |
| Peak Rate-Pressure Product (beats/min x mmHg) | 22,000 ± 5,000 | 21,200 ± 5,100 | NS |
NS: Not Significant
The study concluded that this compound and dobutamine produced similar maximal heart rate, blood pressure, and rate-pressure product, indicating comparable overall stress levels. However, this compound is suggested to elicit a more balanced inotropic and chronotropic response.
Signaling Pathways
Both this compound and dobutamine initiate their intracellular effects through the β-adrenergic signaling cascade. The binding of the agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change. This activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then converts ATP to cyclic AMP (cAMP), which acts as a second messenger. cAMP activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This leads to an increase in intracellular calcium concentration, resulting in enhanced myocardial contractility (inotropic effect) and an increased heart rate (chronotropic effect).
Caption: Simplified β-Adrenergic Signaling Pathway for this compound and Dobutamine.
Experimental Protocols
The following section outlines a generalized experimental protocol for comparing the inotropic and chronotropic effects of this compound and dobutamine in a clinical setting, based on the methodology described by Shehata et al. (1997).
Study Design
A randomized, crossover study design is employed where patients serve as their own controls, receiving both this compound and dobutamine infusions on separate days.
Patient Population
Patients with documented coronary artery disease are recruited for the study.
Drug Administration
-
Dobutamine: Administered intravenously with incremental doses (e.g., starting at 5 µg/kg/min and increasing to 40 µg/kg/min in 3-minute stages).
-
This compound: Administered via a closed-loop, computer-controlled infusion device that titrates the dose based on the patient's heart rate and blood pressure to achieve a target heart rate.
Monitoring and Measurements
-
Continuous 12-lead electrocardiogram (ECG) monitoring.
-
Blood pressure measurement at regular intervals.
-
Heart rate monitoring.
-
Echocardiographic imaging at baseline and throughout the infusion to assess myocardial wall motion.
-
Myocardial perfusion imaging (e.g., with Tc-99m sestamibi) performed at peak stress.
Endpoints
The infusion is terminated upon reaching the target heart rate, completion of the maximum dose, or the development of clinical endpoints such as significant angina, ST-segment depression, or severe side effects.
References
Arbutamine-Induced Wall Motion Abnormalities: A Comparative Guide to Histopathological Correlation
For researchers and professionals in drug development, understanding the correlation between pharmacologically induced cardiac stress and underlying myocardial pathology is crucial for preclinical and clinical assessments. Arbutamine, a synthetic catecholamine, has been utilized in pharmacological stress testing to elicit hemodynamic responses comparable to exercise. This guide provides a comparative analysis of this compound-induced wall motion abnormalities with those induced by other agents, focusing on the available evidence for correlation with histopathology.
Comparison of Pharmacological Stress Agents
The selection of a pharmacological stress agent depends on the specific research question, the animal model or patient population, and the imaging modality. While this compound offers a balanced chronotropic and inotropic effect, other agents like dobutamine, adenosine, and dipyridamole are also widely used. The following table summarizes key performance metrics, primarily focusing on diagnostic accuracy for coronary artery disease (CAD), which is the precursor to ischemic histopathological changes. Direct histopathological correlation data is limited for all agents, with most studies relying on angiography as the gold standard.
| Pharmacological Stress Agent | Mechanism of Action | Reported Sensitivity for CAD Detection | Reported Specificity for CAD Detection | Notes on Histopathological Correlation |
| This compound | β-adrenergic agonist (β1 > β2), mild α1-agonist | 71% - 88%[1][2] | 67% - 96%[1][2] | Limited direct evidence. One porcine model study showed this compound superior to dobutamine in provoking regional dysfunction, which was associated with reduced myocardial blood flow, a precursor to ischemic damage. |
| Dobutamine | Primarily β1-adrenergic agonist | 72% - 80% | 84% - 97% | Studies have correlated dobutamine-induced wall motion abnormalities with myocardial viability (predicting functional recovery after revascularization). One study in patients with dilated cardiomyopathy showed a correlation between dobutamine response and the degree of myocardial fibrosis at autopsy. |
| Adenosine | A2A receptor agonist (vasodilator) | 72% - 85% | 76% - 91% | Induces a "coronary steal" phenomenon. A swine model study using adenosine triphosphate (ATP) stress with cardiac MRI demonstrated a correlation between strain parameters and histologically confirmed myocardial infarction and ischemia. |
| Dipyridamole | Indirect vasodilator (inhibits adenosine uptake) | 52% - 70% | 93% - 97% | Similar to adenosine, it relies on demonstrating heterogeneous blood flow. Diagnostic accuracy is comparable to dobutamine. |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are generalized protocols for inducing wall motion abnormalities using different pharmacological agents, based on published studies.
This compound Stress Echocardiography Protocol
-
Animal/Patient Preparation : Subjects are fasted for at least 4 hours. Baseline electrocardiogram (ECG) and echocardiographic images are acquired.
-
Drug Administration : this compound is infused intravenously using a computer-controlled, closed-loop delivery system (e.g., GenESA System) that adjusts the infusion rate based on heart rate feedback. The target heart rate is typically 85% of the age-predicted maximum.
-
Monitoring : Continuous 12-lead ECG and blood pressure monitoring are performed throughout the infusion.
-
Echocardiographic Imaging : Standard echocardiographic views are obtained at baseline, during each stage of the infusion, and during the recovery period. Wall motion is assessed and scored.
-
Histopathology (if applicable) : Following the imaging protocol, in terminal animal studies, the heart is excised, and tissue sections from regions with and without wall motion abnormalities are collected. Sections are then processed for histological staining (e.g., Hematoxylin and Eosin for necrosis, Masson's Trichrome for fibrosis).
Dobutamine Stress Echocardiography Protocol
-
Animal/Patient Preparation : Similar to the this compound protocol.
-
Drug Administration : Dobutamine is infused intravenously in incremental doses, typically starting at 5 or 10 µg/kg/min and increasing to 20, 30, and 40 µg/kg/min at 3-minute intervals. Atropine may be co-administered if the target heart rate is not achieved.
-
Monitoring : Continuous ECG and blood pressure monitoring.
-
Echocardiographic Imaging : Imaging is performed at baseline and at the end of each infusion stage.
-
Histopathology (if applicable) : Tissue collection and processing are performed as described for the this compound protocol.
Vasodilator (Adenosine/Dipyridamole) Stress Protocol
-
Animal/Patient Preparation : Similar to the other protocols.
-
Drug Administration :
-
Adenosine : Infused intravenously at a rate of 140 µg/kg/min for 4-6 minutes.
-
Dipyridamole : Infused intravenously at a dose of 0.56 mg/kg over 4 minutes, followed by a 4-minute observation period. If no ischemia is detected, an additional 0.28 mg/kg can be infused over 2 minutes.
-
-
Monitoring : Continuous ECG and blood pressure monitoring.
-
Echocardiographic Imaging : Imaging is performed at baseline and during peak drug effect.
-
Histopathology (if applicable) : Tissue collection and processing are performed as described above.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can aid in understanding and designing studies.
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Workflow for correlating wall motion with histopathology.
Conclusion
This compound is a potent pharmacological stress agent that induces wall motion abnormalities indicative of myocardial ischemia. While direct histopathological correlation in the literature is not as extensive as for more established agents like dobutamine, the available data suggests its utility in preclinical and clinical research for assessing coronary artery disease. Its balanced inotropic and chronotropic effects make it a valuable tool. Future studies employing a direct comparison of imaging findings with histological evidence of myocardial necrosis and fibrosis will be essential to further validate its use in drug development and cardiovascular research. The provided protocols and diagrams serve as a foundation for designing such validation studies.
References
Safety Operating Guide
Safe Disposal of Arbutamine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of arbutamine, a synthetic catecholamine, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a compound harmful if swallowed, inhaled, or in contact with skin, and suspected of damaging fertility, adherence to strict disposal protocols is paramount.[1][2][3] This guide provides detailed procedures for the safe handling and disposal of this compound waste in a research and development setting.
This compound Disposal Overview
This table summarizes the key considerations for the proper disposal of this compound waste.
| Aspect | Recommendation | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Based on its potential health hazards, this compound waste should be managed as hazardous unless a formal hazard assessment determines otherwise. |
| Primary Disposal Method | Incineration via a licensed waste disposal contractor | Incineration is the most effective method for destroying active pharmaceutical ingredients and preventing environmental contamination.[4] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat | To prevent skin and eye contact during handling and disposal procedures. |
| Spill Management | Absorb with inert material, collect in a sealed container for disposal | To contain the spill and prevent the generation of airborne dust. |
| Container Disposal | Dispose of as hazardous waste | Empty containers that held this compound should be managed as hazardous waste to prevent exposure to residues. |
Experimental Protocol: this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including unused or expired neat compounds, contaminated lab supplies (e.g., weighing boats, contaminated gloves), and residue from spills, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked with the words "Hazardous Waste - Pharmaceuticals".
-
Liquid Waste: Collect all liquid waste containing this compound, such as solutions or formulations, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's waste management plan.
-
Sharps Waste: Any sharps contaminated with this compound (e.g., needles, syringes, broken glass) must be disposed of in a designated sharps container that is also labeled as containing hazardous pharmaceutical waste. This is considered "dual waste" (infectious and hazardous) and requires special handling.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, when handling this compound waste.
3. Spill Cleanup:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For solid spills, carefully cover with an absorbent material to avoid generating dust. Gently sweep the material into a designated hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate decontaminating solution.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Ensure all containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's and local regulations regarding the maximum accumulation time for hazardous waste.
5. Final Disposal:
-
Arrange for the pickup and disposal of this compound waste through a licensed and approved hazardous waste disposal company.
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. The manifest should use the appropriate waste code, such as "PHARMS" for hazardous waste pharmaceuticals.
-
Never dispose of this compound waste down the drain or in the regular trash. The sewering of hazardous pharmaceutical waste is prohibited.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Arbutamine
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arbutamine. Adherence to these procedural guidelines is essential for ensuring personal safety and proper disposal of this potent sympathomimetic amine.
Hazard Identification and Personal Protective Equipment (PPE) Selection
This compound is classified as a hazardous substance with the following primary risks: harmful if swallowed, in contact with skin, or if inhaled, and is suspected of damaging fertility or the unborn child.[1] Therefore, a comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE is contingent on the specific laboratory procedure and the potential for exposure.
Minimum PPE Requirements
For all procedures involving the handling of this compound, the following minimum PPE is required:
-
Gloves: Two pairs of powder-free nitrile gloves are recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Gloves should be changed immediately if contaminated, torn, or punctured.
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
-
Lab Coat: A disposable, low-permeability, solid-front lab coat with long sleeves and tight-fitting cuffs is required.
Enhanced PPE for High-Risk Procedures
For procedures with a higher risk of exposure, such as weighing and diluting the pure compound, generating aerosols, or cleaning up spills, the following additional PPE is necessary:
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particles. For situations with the potential for high aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.
-
Protective Clothing: Disposable coveralls or a gown with a solid front and back should be worn over the lab coat. Shoe covers are also recommended.
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, a cautious approach is warranted due to its pharmacological activity and hazardous properties. The following table provides a summary of relevant information. In the absence of specific data for this compound, data for analogous compounds should be considered for risk assessment.
| Parameter | Value | Source/Recommendation |
| Occupational Exposure Limit (OEL) | Not Established | It is recommended to handle this compound in a manner that minimizes any level of exposure. |
| Glove Material Compatibility | Nitrile | Recommended based on general chemical resistance for amines and powdered substances.[1][2][3] |
| Glove Breakthrough Time | Not Tested for this compound | Frequent glove changes are recommended, especially during prolonged handling. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure.
Preparation and Weighing
-
Designated Area: All handling of pure this compound powder should be conducted in a designated area, such as a chemical fume hood or a containment ventilated enclosure (CVE), to minimize the risk of inhalation.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a balance with a draft shield. Handle the compound with care to avoid generating dust. Use disposable weighing boats or papers.
Solution Preparation
-
Solvent Addition: Add the solvent to the container with the weighed this compound slowly to avoid splashing.
-
Mixing: Cap the container securely before mixing or vortexing.
Personal Hygiene
-
Wash hands thoroughly with soap and water before and after handling this compound, and after removing gloves.
-
Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled.
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items contaminated with this compound, including gloves, lab coats, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, rinsed container can then be discarded as regular laboratory glass or plastic waste, depending on the material.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is required in the event of a spill or personal exposure.
Spill Cleanup
-
Evacuate and Secure: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated area. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the enhanced PPE section.
-
Contain the Spill: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, absorb it with an inert absorbent material.
-
Clean the Area: Work from the outside of the spill inwards. Use a detergent solution followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report all spills to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
